molecular formula C8H7BrO3 B116308 3-Bromo-5-methoxybenzoic acid CAS No. 157893-14-6

3-Bromo-5-methoxybenzoic acid

Cat. No.: B116308
CAS No.: 157893-14-6
M. Wt: 231.04 g/mol
InChI Key: DMXJBCHYVUGXEH-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXJBCHYVUGXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398888
Record name 3-bromo-5-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157893-14-6
Record name 3-bromo-5-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methoxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-methoxybenzoic acid, a key intermediate in organic synthesis. The document details its characteristics, synthesis protocols, and safety information, presented in a clear and accessible format for laboratory and development use.

Core Chemical and Physical Properties

This compound is a white to pale cream crystalline solid.[1] Its core properties are summarized in the tables below, providing a ready reference for experimental planning and execution.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [3]
Appearance White to pale cream powder/crystals[1]
Melting Point 184-187 °C, 190-196 °C[1][2]
Boiling Point (Predicted) 338.8 ± 27.0 °C[2][4]
Density (Predicted) 1.625 ± 0.06 g/cm³[2][4]
Solubility Soluble in ethanol (B145695) and chloroform; insoluble in water.[2]
Table 2: Chemical Identifiers and Safety Information
Identifier/InformationValueSource(s)
CAS Number 157893-14-6[5]
IUPAC Name This compound[3]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[3]
Storage Keep in a dark place, Sealed in dry, Room Temperature.[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are outlined below.

Synthesis from 2-amino-5-bromo-3-methoxybenzoic acid

This protocol follows a diazotization reaction followed by a reduction.

Materials:

  • 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol)

  • Water (20 mL)

  • Concentrated hydrochloric acid (7.5 mL, 90 mmol)

  • Tetrahydrofuran (B95107) (20 mL)

  • Sodium nitrite (B80452) (3.16 g, 45.8 mmol)

  • Hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution)

Procedure:

  • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid in water at 0 °C in a suitable reaction vessel.[4]

  • Add concentrated hydrochloric acid and tetrahydrofuran to the solution.[4]

  • Stir the reaction mixture for 30 minutes at 0 °C.[4]

  • Add sodium nitrite to the mixture and continue stirring for 2 hours.[4]

  • Introduce hypophosphorous acid to the reaction system.[4]

  • Allow the mixture to stir at room temperature for 16 hours.[4]

  • Collect the resulting precipitate by filtration.[4]

  • Wash the precipitate with water.[4]

  • Dry the product under a vacuum to yield this compound.[4]

Expected Yield: Approximately 3.2 g (85%).[4]

Synthesis from 3-bromo-5-methoxybenzaldehyde

This method involves the oxidation of the aldehyde to a carboxylic acid.

Materials:

  • 3-bromo-5-methoxybenzaldehyde

  • Sodium hydroxide (B78521) solution

  • Dilute hydrochloric acid

Procedure:

  • To a solution of 3-bromo-5-methoxybenzaldehyde, add sodium hydroxide solution and stir for a sufficient period.[2]

  • Acidify the reaction mixture with dilute hydrochloric acid.[2]

  • Isolate the product through crystallization and purification to obtain this compound.[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-5-bromo-3-methoxybenzoic acid.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Workup and Purification Reactant1 2-amino-5-bromo- 3-methoxybenzoic acid Step1 Diazotization at 0°C Reactant1->Step1 Reactant2 HCl, THF, NaNO₂ Reactant2->Step1 Reactant3 H₃PO₂ Step2 Reduction at Room Temperature (16 hours) Reactant3->Step2 Step1->Step2 Step3 Filtration Step2->Step3 Step4 Washing with Water Step3->Step4 Step5 Drying under Vacuum Step4->Step5 Product This compound Step5->Product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound are typically confirmed through a combination of analytical techniques.

  • Titration: An aqueous acid-base titration can be used to determine the purity, with an expected assay of ≥97.5% to ≤102.5%.[1]

  • Gas Chromatography (GC): Silylated gas chromatography is another method to assess purity, with an expected assay of ≥97.5%.[1]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for structural confirmation, with an expected m/z of 229.2 [M-H]⁻.[4]

Signaling Pathways and Biological Activity

Based on available literature, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for research and drug development. There is currently no significant data to suggest its direct involvement in biological signaling pathways.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Handling Precautions:

  • Wash hands thoroughly after handling.[3]

  • Wear protective gloves, clothing, eye, and face protection.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Use only outdoors or in a well-ventilated area.[3]

First Aid Measures:

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Storage and Disposal:

  • Store in a well-ventilated place. Keep the container tightly closed and locked up.[3]

  • Dispose of contents/container to an approved waste disposal plant.[3]

References

3-Bromo-5-methoxybenzoic acid CAS number 157893-14-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-methoxybenzoic acid (CAS: 157893-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and potential applications, drawing on data from structurally related compounds to highlight its promise in drug discovery and materials science.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key chemical and physical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueReference(s)
CAS Number 157893-14-6[2][3][4]
Molecular Formula C₈H₇BrO₃[1][2][4]
Molecular Weight 231.04 g/mol [2][4]
Appearance White to yellow powder or crystals[1][3]
Melting Point 184-187 °C, 190-191 °C[1]
Boiling Point 338.8 ± 27.0 °C at 760 mmHg[2]
Density 1.625 ± 0.06 g/cm³[2]
pKa 3.69 ± 0.10 (Predicted)
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform; insoluble in water.[1]
Vapor Pressure 3.74E-05 mmHg at 25°C[2]
Flash Point 158.7 °C[2]
InChI Key DMXJBCHYVUGXEH-UHFFFAOYSA-N[3][4]

Synthesis and Experimental Protocols

This compound can be synthesized via multiple routes. The protocols below provide detailed methodologies for its preparation.

Protocol 1: Synthesis from 2-amino-5-bromo-3-methoxybenzoic acid

This procedure involves a diazotization reaction followed by a reduction.[5]

Experimental Workflow:

Synthesis_Protocol_1 cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation A 2-amino-5-bromo-3- methoxybenzoic acid in H₂O, HCl, THF at 0 °C B Diazonium Salt Intermediate A->B Add NaNO₂ Stir for 2h C Precipitate Collection B->C Add H₃PO₂ Stir at RT for 16h D 3-Bromo-5-methoxybenzoic acid (Final Product) C->D Filter, Wash with H₂O, Dry under vacuum

Caption: Workflow for synthesis from an amino precursor.

Methodology:

  • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid (16.3 mmol) in a mixture of water (20 mL), concentrated hydrochloric acid (7.5 mL), and tetrahydrofuran (B95107) (20 mL) at 0 °C.[5]

  • Stir the reaction mixture for 30 minutes.[5]

  • Add sodium nitrite (B80452) (45.8 mmol) and continue stirring for 2 hours.[5]

  • Introduce hypophosphorous acid (76 mmol, 50% aqueous solution) to the reaction system.[5]

  • Allow the mixture to stir at room temperature for 16 hours.[5]

  • Collect the resulting precipitate by filtration.[5]

  • Wash the collected solid with water and dry it under a vacuum to yield the final product, this compound. A yield of 85% has been reported for this method.[5]

Protocol 2: Synthesis from 3-bromo-5-methoxybenzaldehyde

This method involves the oxidation of the corresponding aldehyde.

Methodology:

  • To a solution of 3-bromo-5-methoxybenzaldehyde, add a sodium hydroxide (B78521) solution.[1]

  • Stir the reaction mixture for a sufficient period to ensure the completion of the reaction.[1]

  • Acidify the reaction mixture using dilute hydrochloric acid.[1]

  • The final product is obtained through crystallization and purification.[1]

Applications in Research and Drug Development

While direct biological data on this compound is limited, its structure serves as a key intermediate in organic synthesis.[1] The bromine atom provides a reactive site for cross-coupling reactions, while the carboxylic acid can be readily converted into amides, esters, and other functional groups.

The potential applications of this compound can be inferred from structurally related molecules, such as 3,5-dibromo-4-methoxybenzoic acid, which is a versatile scaffold for synthesizing bioactive compounds with potential therapeutic uses, including thyroid hormone receptor antagonism and anticancer and antioxidant activities.[6][7] Derivatives of similar brominated benzoic acids are explored as potential anticancer, anti-inflammatory, and antimicrobial agents.[7][8]

Applications cluster_apps Potential Therapeutic Areas A This compound (Core Scaffold) B Chemical Derivatization (e.g., Amidation, Suzuki Coupling) A->B C Library of Novel Compounds B->C D Biological Screening & Assay Development C->D E Drug Discovery (e.g., Anticancer) D->E F Agrochemical Synthesis D->F G Materials Science D->G

Caption: Logical workflow from core chemical to applications.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.[1]

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

  • First Aid : In case of skin contact, rinse immediately with soap and water.[1]

  • Storage : Keep in a dark place, sealed in a dry container at room temperature.[3]

Conclusion

This compound (CAS 157893-14-6) is a versatile chemical intermediate with significant potential for researchers in synthetic chemistry and drug discovery. Its well-defined physicochemical properties and established synthesis routes make it an accessible building block for creating complex molecules. While further research is needed to fully elucidate its biological activities, the analysis of related compounds suggests it is a promising scaffold for developing novel therapeutic agents and materials.

References

An In-depth Technical Guide to 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic analysis of 3-Bromo-5-methoxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identifiers

This compound is a substituted aromatic carboxylic acid. The core of its structure is a benzene (B151609) ring, which is functionalized with a bromine atom, a methoxy (B1213986) group (-OCH₃), and a carboxylic acid group (-COOH) at positions 3, 5, and 1, respectively.

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 157893-14-6[2][3][4][5]
Molecular Formula C₈H₇BrO₃[3][4]
Molecular Weight 231.04 g/mol [1][3][4]
InChI 1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)[1][2]
InChIKey DMXJBCHYVUGXEH-UHFFFAOYSA-N[1][2]
SMILES COC1=CC(=CC(=C1)C(=O)O)Br[1]
Synonyms 3-Bromo-5-carboxyanisole, 5-Bromo-m-anisic acid[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table.

PropertyValue
Appearance White to yellow powder or crystals[2]
Melting Point 190-191 °C[3]
Boiling Point (Predicted) 338.8 ± 27.0 °C[3]
Density (Predicted) 1.625 ± 0.06 g/cm³[3]
pKa (Predicted) 3.69 ± 0.10[3]
Storage Temperature Room Temperature[2][3]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are documented.

Synthesis from 2-amino-5-bromo-3-methoxybenzoic acid

This procedure involves a Sandmeyer-type reaction to replace the amino group with a hydrogen atom.

Workflow Diagram:

synthesis_workflow_1 start Dissolve 2-amino-5-bromo-3-methoxybenzoic acid in water at 0 °C add_hcl_thf Add concentrated HCl and THF start->add_hcl_thf stir_30min Stir for 30 minutes add_hcl_thf->stir_30min add_nano2 Add sodium nitrite (B80452) stir_30min->add_nano2 stir_2h Stir for 2 hours add_nano2->stir_2h add_h3po2 Add hypophosphorous acid stir_2h->add_h3po2 stir_16h Stir at room temperature for 16 hours add_h3po2->stir_16h filtration Collect precipitate by filtration stir_16h->filtration washing Wash with water filtration->washing drying Dry under vacuum washing->drying product This compound drying->product

Caption: Workflow for synthesis from 2-amino-5-bromo-3-methoxybenzoic acid.

Detailed Protocol:

  • 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol) is dissolved in water (20 mL) at 0 °C.[3]

  • Concentrated hydrochloric acid (7.5 mL, 90 mmol) and tetrahydrofuran (B95107) (20 mL) are subsequently added to the solution.[3]

  • The reaction mixture is stirred for 30 minutes, after which sodium nitrite (3.16 g, 45.8 mmol) is added.[3]

  • Stirring is continued for 2 hours.[3]

  • Hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution) is then added to the reaction system.[3]

  • The mixture is stirred at room temperature for 16 hours.[3]

  • Upon completion of the reaction, the precipitate is collected by filtration.[3]

  • The collected solid is washed with water and dried under vacuum to yield the final product.[3]

This method reportedly affords the target product with a yield of 85%.[3]

Spectroscopic Analysis

The characterization of this compound is typically performed using a combination of spectroscopic techniques.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode shows a prominent peak at m/z 229.2, corresponding to the [M-H]⁻ ion.[3]

Infrared (IR) Spectroscopy
  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic and methyl): Peaks around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O stretch (ether and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

  • C-Br stretch: Typically found in the fingerprint region below 800 cm⁻¹.

FTIR and ATR-IR spectra of this compound are available in the PubChem database.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with peak assignments for this compound are not explicitly available in the searched public-domain literature. However, predicted spectra can be a useful reference for researchers.

Predicted ¹H NMR Spectrum: Based on the structure, the following proton signals are expected:

  • A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.

  • Three distinct signals for the aromatic protons, likely appearing as multiplets or singlets in the range of 7.0-8.0 ppm.

  • A broad singlet for the carboxylic acid proton (-COOH) typically downfield, above 10 ppm.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to each carbon atom in a unique chemical environment:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 165 ppm.

  • The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group will be shifted downfield.

  • The methoxy carbon (-OCH₃) will appear upfield, typically around 55-60 ppm.

Researchers are advised to acquire experimental NMR data for definitive structural confirmation and to consult specialized spectroscopic databases for potential experimental spectra.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be worn when handling this compound.

This guide serves as a foundational resource for professionals working with this compound. For further in-depth analysis and application-specific information, consulting primary research articles and specialized chemical databases is recommended.

References

A Comprehensive Technical Guide to the Solubility of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Bromo-5-methoxybenzoic acid, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines its general solubility profile based on available information and presents a detailed, standardized experimental protocol for its precise determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, solubility is crucial for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Purification: Selecting appropriate solvents for crystallization and removal of impurities.

  • Formulation: Developing suitable delivery systems for active pharmaceutical ingredients (APIs).

  • Bioavailability: Affecting the absorption and distribution of a drug candidate in biological systems.

Solubility Profile of this compound

This compound is a white crystalline solid with a melting point in the range of 184-187°C. Its chemical structure, featuring a carboxylic acid group, a methoxy (B1213986) group, and a bromine atom on a benzene (B151609) ring, governs its solubility behavior.

Based on available qualitative data, this compound exhibits the following solubility characteristics:

  • Water: It is reported to be insoluble in water. The presence of the largely non-polar benzene ring and the bromine atom outweighs the hydrophilic contributions of the carboxylic acid and methoxy groups.

  • Organic Solvents: It is soluble in organic solvents such as ethanol (B145695) and chloroform. This is consistent with the "like dissolves like" principle, where the organic nature of the molecule allows for favorable interactions with non-polar and moderately polar organic solvents.

Quantitative Solubility Data

As specific experimental data for this compound is not publicly available, the following table is provided as a template for researchers to populate with their experimentally determined values. This structured format allows for easy comparison of solubility in different solvents and at various temperatures.

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
WaterPolar Protic25InsolubleInsoluble
EthanolPolar Protic25SolubleData to be determined
40Data to be determinedData to be determined
60Data to be determinedData to be determined
ChloroformNon-polar25SolubleData to be determined
40Data to be determinedData to be determined
60Data to be determinedData to be determined
AcetonePolar Aprotic25Data to be determinedData to be determined
Ethyl AcetatePolar Aprotic25Data to be determinedData to be determined
TolueneNon-polar25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound[1][2][3]. The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease shaking and allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

    • Measure the analytical response of the diluted sample solution.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

3. Data Reporting:

  • Report the solubility in standard units such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

  • Specify the temperature at which the solubility was determined.

  • It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation 1. Preparation of Saturated Solution cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Preparation cluster_analysis 4. Analysis & Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial B->C D Shake at Constant Temperature (24-48 hours) C->D E Allow Excess Solid to Settle D->E F Withdraw Supernatant E->F G Filter Supernatant F->G H Dilute Filtrate G->H K Analyze Diluted Sample H->K H->K I Prepare Standard Solutions J Generate Calibration Curve I->J J->K L Calculate Solubility K->L

Caption: Workflow for solubility determination using the shake-flask method.

This comprehensive guide provides researchers with the foundational knowledge and practical methodology to understand and determine the solubility of this compound. Accurate solubility data is paramount for the successful application of this compound in research and development.

References

Technical Guide: Physicochemical Characterization of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 3-Bromo-5-methoxybenzoic acid (CAS No. 157893-14-6) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] A precise understanding of its physicochemical properties, such as its melting point, is critical for its identification, purity assessment, and application in further chemical transformations. This document provides a comprehensive overview of the melting point of this compound, a detailed experimental protocol for its determination, and a visualization of a common synthetic pathway.

Data Presentation: Melting Point of this compound

The melting point of a crystalline solid is a key physical property used to determine its identity and purity.[2] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[2] The reported melting point for this compound varies slightly across different sources, which is common and can depend on the experimental method and purity of the sample. A summary of reported values is presented below.

Reported Melting Point Range (°C)Source
190.0 - 196.0Thermo Scientific Chemicals[3][4]
190 - 191ChemicalBook[5]
184 - 187ChemBK[1]

Experimental Protocol: Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound like this compound using the capillary tube method. This procedure is a synthesized standard practice based on established laboratory techniques.[2][6]

Apparatus and Materials:

  • Melting point apparatus (e.g., DigiMelt or Thiele tube with heating bath)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound sample

  • Mortar and pestle or spatula

  • Watch glass or porous plate

  • Heating medium (e.g., mineral oil or silicone oil if using a Thiele tube)

Procedure:

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean watch glass or porous plate.[6]

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle or the flat side of a spatula.[6][7] This ensures uniform packing and heat transfer.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample.[2]

    • Invert the tube and gently tap its sealed end on a hard surface to pack the sample into the bottom.[2][6]

    • Continue this process until the sample column is approximately 1-2 mm high.[2]

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

  • Melting Point Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating (e.g., a ramp rate of 10-20 °C per minute) can be performed to get a rough estimate.[7]

    • For an accurate measurement, start with a fresh sample and heat rapidly to about 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[2]

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[2]

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Always use a fresh sample in a new capillary tube for each determination, as the original sample may have undergone decomposition.[2]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a common laboratory synthesis of this compound from 2-amino-5-bromo-3-methoxybenzoic acid via a diazotization-reduction sequence.[5]

Synthesis_Workflow start_material 2-amino-5-bromo-3-methoxybenzoic acid reagent1 HCl (conc.), H2O, THF 0 °C start_material->reagent1 Dissolution & Acidification reagent2 NaNO2 (aq) Stir 2h reagent1->reagent2 Diazotization reagent3 H3PO2 (aq) Stir 16h at RT reagent2->reagent3 Reduction (Deamination) workup Filtration, Washing (H2O), Drying under vacuum reagent3->workup Isolation product This compound workup->product Final Product

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxybenzoic acid, a key chemical intermediate in the synthesis of various bioactive molecules. This document details its chemical properties, synthesis protocols, and its applications in medicinal chemistry and drug development, with a focus on its role as a precursor to compounds with therapeutic potential.

IUPAC Name

The unequivocally confirmed IUPAC name for the compound is This compound .[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[1][3][5]
Molecular Weight 231.04 g/mol [5]
CAS Number 157893-14-6[1][3][5]
Appearance White to pale cream or yellow powder/crystals[1][4][6]
Melting Point 184-196 °C[1][6]
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform; insoluble in water.[6]
InChI Key DMXJBCHYVUGXEH-UHFFFAOYSA-N[1][2][3]

Synthesis Protocols

This compound can be synthesized through various chemical routes. Below are detailed experimental protocols for its preparation.

Protocol 1: From 2-Amino-5-bromo-3-methoxybenzoic acid [7]

This procedure involves the diazotization of the amino group followed by a reduction.

  • Step 1: Dissolution and Diazotization

    • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol) in water (20 mL) at 0 °C.

    • To this solution, add concentrated hydrochloric acid (7.5 mL, 90 mmol) and tetrahydrofuran (B95107) (20 mL).

    • Stir the reaction mixture for 30 minutes.

    • Add sodium nitrite (B80452) (3.16 g, 45.8 mmol) to the mixture and continue stirring for 2 hours.

  • Step 2: Reduction

    • Add hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution) to the reaction system.

    • Stir the mixture at room temperature for 16 hours.

  • Step 3: Isolation and Purification

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with water.

    • Dry the product under a vacuum to yield this compound.

    • Yield: 3.2 g (85%)

Protocol 2: From 3-bromo-5-methoxybenzaldehyde [6]

This method involves the oxidation of the corresponding aldehyde.

  • Step 1: Oxidation

    • To 3-bromo-5-methoxybenzaldehyde, add a sodium hydroxide (B78521) solution.

    • Stir the reaction mixture for a sufficient period to ensure complete reaction.

  • Step 2: Acidification

    • Acidify the reaction mixture using dilute hydrochloric acid.

  • Step 3: Isolation

    • The product will crystallize out of the solution.

    • Purify the crystalline product to obtain this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of more complex and biologically active molecules.[6] Its derivatives have been investigated for a range of therapeutic applications.

While direct biological activity of this compound is not extensively documented, its structural analogs, such as 3,5-dibromo-4-methoxybenzoic acid derivatives, have shown potential as:

  • Thyroid Hormone Receptor (TR) Antagonists: These compounds are of interest for treating conditions like hyperthyroidism.[8]

  • Anticancer Agents: Chalcones and flavones derived from structurally related precursors have demonstrated cytotoxic effects against various cancer cell lines.[9]

  • Antioxidant Agents: Some bromophenol derivatives exert their antioxidant effects through the activation of the Nrf2 signaling pathway.[8]

The presence of the bromo and methoxy (B1213986) groups on the benzoic acid scaffold allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry.[8]

Signaling Pathways

The therapeutic effects of compounds derived from this compound and its analogs are mediated through various cellular signaling pathways.

Arachidonic Acid Signaling Pathway and Soluble Epoxide Hydrolase (sEH) Inhibition

Inhibitors of soluble epoxide hydrolase (sEH) are being investigated for their anti-inflammatory and antihypertensive properties.[1][10] sEH metabolizes anti-inflammatory epoxy fatty acids (EFAs) into pro-inflammatory diols.[10] By inhibiting sEH, the levels of beneficial EFAs are increased. While this compound itself is not a confirmed sEH inhibitor, its core structure is relevant to the design of such inhibitors.

sEH_pathway AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Inhibition

Caption: Role of sEH in the Arachidonic Acid Pathway.

Nrf2 Signaling Pathway

Derivatives of related bromophenols may exert antioxidant effects by activating the Nrf2 signaling pathway.[8] Under oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Sequestration Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress / Bioactive Compound Oxidative_Stress->Nrf2_c Release

Caption: Nrf2 Antioxidant Response Pathway.

References

A Technical Guide to 3-Bromo-5-methoxybenzoic Acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxybenzoic acid (CAS No. 157893-14-6), a key building block in organic synthesis and medicinal chemistry. This document details its commercial availability, physicochemical properties, established synthesis protocols, and its role as an intermediate in the development of novel therapeutic agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory research to bulk manufacturing. Purity levels are typically high, ensuring reliability for sensitive synthetic applications. Below is a summary of offerings from prominent suppliers.

SupplierCAS NumberPurityAvailable Quantities
Thermo Scientific Chemicals 157893-14-698%5 g[1]
Sigma-Aldrich (Synthonix) 157893-14-697%250 mg, 1 g, 5 g[2]
Career Henan Chemical Co. 157893-14-698%Bulk (KG)[3]
Hebei Chuanghai Biotech. 157893-14-699%Bulk (KG)[3]
Amadis Chemical Co., Ltd. 157893-14-6N/AMin. Order: 10 mg[4]
Dayang Chem (Hangzhou) Co. 157893-14-6N/AMin. Order: 1 kg[4]
Win-Win chemical Co.Ltd. 157893-14-698%Grams, Kilograms[4]

Note: Pricing and availability are subject to change. Please consult the respective supplier websites for the most current information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.045 g/mol [5]
Appearance White to pale cream or yellow powder/crystalline solid.[1][2][6][1][2][6]
Melting Point 184-187 °C, 190.0-196.0 °C[1][6]
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform; insoluble in water.[6][6]
Storage Temperature Room Temperature[2]
IUPAC Name This compound[1]
SMILES COC1=CC(Br)=CC(=C1)C(O)=O[1]

Synthesis and Experimental Protocols

This compound can be synthesized via multiple routes. The protocols below provide detailed methodologies for its preparation, which are valuable for researchers who may need to produce it in-house or create derivatives.

Protocol 1: Synthesis from 2-amino-5-bromo-3-methoxybenzoic acid

This procedure involves a diazotization reaction followed by a reduction.[3]

Materials:

  • 2-amino-5-bromo-3-methoxybenzoic acid

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (B95107) (THF)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂, 50% aqueous solution)

Procedure:

  • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol) in water (20 mL) in a reaction vessel cooled to 0 °C.[3]

  • Add concentrated hydrochloric acid (7.5 mL, 90 mmol) and tetrahydrofuran (20 mL) to the solution.[3]

  • Stir the reaction mixture for 30 minutes at 0 °C.[3]

  • Add sodium nitrite (3.16 g, 45.8 mmol) to the mixture and continue stirring for 2 hours.[3]

  • Introduce hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution) to the reaction system.[3]

  • Allow the mixture to stir at room temperature for 16 hours.[3]

  • Collect the resulting precipitate by filtration, wash it with water, and dry it under a vacuum to yield the final product, this compound.[3] The reported yield for this method is 85%.[3]

Synthesis_Workflow_1 start 2-amino-5-bromo- 3-methoxybenzoic acid reagents1 H₂O, conc. HCl, THF @ 0°C start->reagents1 step1 Stir 30 min reagents1->step1 reagent2 Add Sodium Nitrite (NaNO₂) step1->reagent2 step2 Stir 2h reagent2->step2 reagent3 Add Hypophosphorous Acid (H₃PO₂) step2->reagent3 step3 Stir at RT 16h reagent3->step3 workup Workup: Filtration, Wash, Dry step3->workup product This compound workup->product

Synthesis workflow for this compound.
Protocol 2: Synthesis from 3-bromo-5-methoxybenzaldehyde

This method involves the oxidation of the corresponding aldehyde.

Materials:

  • 3-bromo-5-methoxybenzaldehyde

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • To 3-bromo-5-methoxybenzaldehyde, add sodium hydroxide solution and stir the reaction for a sufficient period.[6]

  • After the reaction is complete, acidify the reaction mixture with dilute hydrochloric acid.[6]

  • Obtain the final product through crystallization and purification of the resulting precipitate.[6]

Applications in Drug Discovery and Research

This compound is a versatile intermediate in organic synthesis, widely used in the synthesis of pharmaceuticals and pesticides.[6] Its structure, featuring bromo, methoxy, and carboxylic acid functional groups, provides multiple reaction sites for building more complex molecules.

  • Scaffold for Bioactive Molecules : The substituted phenyl ring acts as a scaffold for developing compounds with potential therapeutic applications.[7]

  • Intermediate for APIs : It serves as a crucial intermediate for synthesizing active pharmaceutical ingredients (APIs). Related bromo-benzoic acid derivatives are used to create novel drug candidates, including treatments for cancer.

  • Research Reagent : It is commonly used as a reagent in organic synthesis reactions to construct complex organic molecules and materials.[6]

The logical workflow below illustrates the position of this compound as a key intermediate in the drug discovery pipeline.

Drug_Discovery_Workflow start Commercially Available Starting Materials intermediate This compound (Key Building Block) start->intermediate Synthesis synthesis Multi-step Organic Synthesis (e.g., Coupling Reactions, Amidation) intermediate->synthesis library Library of Novel Derivative Compounds synthesis->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit Hit Identification & Lead Optimization screening->hit candidate Preclinical Drug Candidate hit->candidate

Role of this compound in drug discovery.

Safety and Handling

As an organic chemical, proper safety precautions should be observed when handling this compound.

  • Contact : Avoid direct skin contact. In case of contact, rinse immediately with soap and water.[6]

  • Inhalation : Avoid inhaling dust. All handling should be performed in a well-ventilated area, such as a fume hood.[6]

  • Fire : Use carbon dioxide, foam, or dry powder fire extinguishers. Do not use water directly near the fire source.[6]

Users should always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

References

The Evolving Landscape of 3-Bromo-5-methoxybenzoic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxybenzoic acid, a halogenated aromatic carboxylic acid, presents a compelling scaffold for medicinal chemistry and drug discovery. While direct and extensive biological data on the parent molecule remains nascent, a growing body of research on its derivatives and structurally related compounds reveals a spectrum of promising pharmacological activities. This technical guide synthesizes the current understanding of these activities, offering a comprehensive overview of quantitative data, experimental methodologies, and implicated cellular pathways. The unique substitution pattern of the benzoic acid core—featuring a bromine atom and a methoxy (B1213986) group—imparts distinct electronic and lipophilic characteristics, rendering its derivatives attractive candidates for therapeutic agent development.[1] Investigations have primarily focused on their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, as well as enzyme inhibitors.[2][3]

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives is highly dependent on the nature and position of substituents. The following tables summarize the available quantitative data for various derivatives and structurally related compounds, providing a basis for comparison and further research.

Table 1: Anticancer Activity of Structurally Related Benzamide (B126) Derivatives

Due to limited direct biological data on this compound derivatives, the following data for structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against non-small cell lung cancer (NSCLC) cell lines illustrates the potential of this compound class.[3]

CompoundTarget Cell LineIC50 (µM)Reference
C9NCI-H5201.36 ± 0.27[4]
C9NCI-H15811.25 ± 0.23[4]
C9NCI-H2262.31 ± 0.41[4]
C9NCI-H4602.14 ± 0.36[4]
C9NCI-H17031.85 ± 0.32[4]
Table 2: Enzyme Inhibitory Activity of Related Chalcone and Flavone Derivatives

Chalcones and flavones derived from a related precursor have been evaluated for their inhibitory effects on enzymes implicated in type 2 diabetes.[1]

CompoundTarget EnzymeIC50 (µM)Reference
Chalcone Derivative 1α-glucosidaseData not available[1]
Chalcone Derivative 2α-amylaseData not available[1]
Flavone Derivative 1α-glucosidaseData not available[1]
Flavone Derivative 2α-amylaseData not available[1]

Note: Specific IC50 values were not provided in the source document, but their evaluation was mentioned.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols for synthesis and biological evaluation have been adapted from the available literature.

Synthesis of 3,5-Dibromo-4-methoxy-N-(aryl)benzamide Derivatives

This protocol outlines a general method for synthesizing amide derivatives from a structurally similar benzoic acid.

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM) (anhydrous)

  • Substituted aniline (B41778)

  • Triethylamine (TEA)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Suspend 3,5-Dibromo-4-methoxybenzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the suspension and stir at room temperature until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline and TEA in anhydrous DCM.

  • Slowly add the acid chloride solution to the aniline solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H520, NCI-H1581)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.[5]

Implicated Signaling Pathways and Workflows

The biological effects of benzoic acid derivatives are often mediated through the modulation of various cellular signaling pathways. While direct evidence for this compound derivatives is still emerging, research on related compounds provides insights into potential mechanisms of action.[1]

experimental_workflow start 3-Bromo-5-methoxybenzoic Acid Derivative treatment Compound Treatment (Varying Concentrations) start->treatment Introduce to cell_culture Cancer Cell Lines (e.g., NSCLC) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: Workflow for determining the in vitro anticancer activity.

Structurally related benzamide derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[3] The inhibition of FGFR1 can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.

fgfr1_pathway ligand FGF Ligand fgfr1 FGFR1 ligand->fgfr1 dimerization Dimerization & Autophosphorylation fgfr1->dimerization inhibitor 3-Bromo-5-methoxybenzoic Acid Derivative (e.g., C9) inhibitor->fgfr1 Inhibits plcg1 PLCγ1 dimerization->plcg1 Activates mapk MAPK Pathway (ERK) dimerization->mapk Activates proliferation Cell Proliferation, Survival, Angiogenesis plcg1->proliferation mapk->proliferation

Caption: Potential inhibition of the FGFR1 signaling pathway.

Conclusion

Derivatives of this compound represent a promising area for drug discovery, with demonstrated potential in oncology. The available data, primarily from structurally similar compounds, underscores the importance of the substituted benzoic acid scaffold as a pharmacophore. Future research should focus on synthesizing and screening a broader library of direct derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction in modern organic synthesis. Its significance lies in the efficient construction of carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals, functional materials, and agrochemicals. This document provides a detailed protocol for the Suzuki coupling of 3-bromo-5-methoxybenzoic acid with various arylboronic acids, a key transformation for the synthesis of complex molecular architectures.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the palladium center, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1][2] The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity.[1][3]

Data Presentation: Reaction of this compound with Arylboronic Acids

The following table summarizes typical results for the Suzuki coupling reaction between this compound and a selection of arylboronic acids. The data is based on established protocols for similar substrates, such as 3-bromobenzoic acid, and illustrates the expected yields under optimized conditions.[1]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid3-Methoxy-5-phenylbenzoic acid95-99%
24-Methylphenylboronic acid3-Methoxy-5-(p-tolyl)benzoic acid93-97%
34-Methoxyphenylboronic acid3-Methoxy-5-(4-methoxyphenyl)benzoic acid96-99%
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-methoxybenzoic acid87-92%
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)-5-methoxybenzoic acidLower Yield*

*Note: Reactions with arylboronic acids bearing multiple strong electron-withdrawing groups may result in lower yields under standard conditions. Optimization of the catalyst, base, or solvent may be necessary to improve the outcome.[1]

Experimental Protocols

Two primary protocols are presented below. Protocol 1 describes a highly efficient and environmentally friendly method using water as the solvent at room temperature. Protocol 2 outlines a more traditional method using a toluene (B28343)/water solvent system at elevated temperatures, which can be beneficial for less reactive coupling partners.

Protocol 1: Suzuki Coupling in Water at Room Temperature

This protocol is adapted from a highly efficient method for the Suzuki coupling of aryl bromides.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 to 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the product will form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[1]

  • The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Suzuki Coupling in Toluene/Water at Elevated Temperature

This protocol is a more conventional method suitable for a broader range of substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (8 mL of toluene and 2 mL of water).[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') RedElim->Biaryl ArylHalide 3-Bromo-5-methoxy- benzoic acid (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic acid (Ar'-B(OR)2) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, base, and solvent. start->setup reaction Stir Reaction Mixture (Room Temp or Heated) setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Use of 3-Bromo-5-methoxybenzoic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The controlled synthesis of functionalized biaryls is therefore of paramount importance. 3-Bromo-5-methoxybenzoic acid is a versatile building block for the synthesis of substituted biaryl carboxylic acids. The presence of the bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, while the methoxy (B1213986) and carboxylic acid moieties offer sites for further functionalization and can influence the physicochemical and pharmacological properties of the final compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in biaryl synthesis, focusing on two of the most powerful and widely used methods: the Suzuki-Miyaura coupling and the Stille coupling. Additionally, we explore the application of the resulting biaryl structures as potential histone deacetylase (HDAC) inhibitors, a promising class of therapeutic agents.

Data Presentation: Cross-Coupling Reactions

The following tables summarize representative data for the Suzuki-Miyaura and Stille coupling reactions using this compound as the starting material. Yields are representative and can vary based on the specific substrate, catalyst, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5-Methoxy-[1,1'-biphenyl]-3-carboxylic acidPd(PPh₃)₄ (2)K₂CO₃Toluene (B28343)/EtOH/H₂O801292
24-Methylphenylboronic acid5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1001688
34-Methoxyphenylboronic acid5,4'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001295
43-Fluorophenylboronic acid5-Methoxy-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801485

Table 2: Stille Coupling of this compound with Various Organostannanes

EntryOrganostannaneProductCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannane5-Methoxy-[1,1'-biphenyl]-3-carboxylic acidPd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101885
2Tributyl(4-methylphenyl)stannane5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acidPd(PPh₃)₄ (5)-DMF902481
3(4-Methoxyphenyl)trimethylstannane5,4'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acidPdCl₂(PPh₃)₂ (3)-1,4-Dioxane1001689
4Tributyl(thiophen-2-yl)stannane5-Methoxy-3-(thiophen-2-yl)benzoic acidPd₂(dba)₃ (2)AsPh₃ (8)NMP1002078

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene, ethanol, and water to the flask.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Attach a condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Add 20 mL of water and 20 mL of ethyl acetate (B1210297).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired biaryl carboxylic acid.

Protocol 2: Stille Coupling

This protocol provides a general method for the palladium-catalyzed Stille coupling of this compound with an organostannane.[1][2] Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Tributyl(aryl)stannane) (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 8 mol%)

  • Anhydrous toluene (10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Add the organostannane via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 18-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Mandatory Visualizations

Experimental Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (this compound, Arylboronic acid, Base) B 2. Add Solvents (Toluene, EtOH, H₂O) A->B C 3. Degas Mixture B->C D 4. Add Pd Catalyst C->D E 5. Heat to 80°C (12-16 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench & Extract F->G H 8. Wash & Dry G->H I 9. Concentrate H->I J 10. Purify (Chromatography/ Recrystallization) I->J K Pure Biaryl Product J->K

Caption: Suzuki-Miyaura Coupling Workflow.

Stille_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solid Reagents (Substrate, Catalyst, Ligand) B 2. Add Anhydrous Solvent A->B C 3. Add Organostannane B->C D 4. Heat to 110°C (18-24 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. KF Workup E->F G 7. Extraction & Wash F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I J Pure Biaryl Product I->J

Caption: Stille Coupling Workflow.

Signaling Pathway

Biaryl carboxylic acids synthesized from this compound are potential candidates for the development of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. Overactivity of certain HDACs is implicated in various diseases, including cancer. HDAC inhibitors can reverse this process, leading to the re-expression of tumor suppressor genes.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin State cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome Biaryl Biaryl Carboxylic Acid (from this compound) HDAC Histone Deacetylase (HDAC) Biaryl->HDAC Inhibition Histone_Ac Acetylated Histones (Relaxed Chromatin) Histone_Deac Deacetylated Histones (Condensed Chromatin) Histone_Ac->Histone_Deac HDAC Activity Gene_ON Tumor Suppressor Genes Transcriptionally Active Histone_Ac->Gene_ON Allows for Gene_OFF Tumor Suppressor Genes Transcriptionally Repressed Histone_Deac->Gene_OFF Leads to Apoptosis Apoptosis / Cell Cycle Arrest Gene_ON->Apoptosis

Caption: Proposed Mechanism of HDAC Inhibition.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-Bromo-5-methoxybenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The strategic modification of its carboxylic acid and aryl bromide functionalities allows for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of the methoxy (B1213986) group and the bromine atom on the phenyl ring provides opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting derivatives.

Introduction to Derivatization Strategies

This compound offers two primary sites for chemical modification: the carboxylic acid group and the carbon-bromine bond. The carboxylic acid can be readily converted into esters and amides, which are common functional groups in many pharmaceutical agents. The aryl bromide allows for the formation of new carbon-carbon bonds through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. These derivatizations are crucial for exploring structure-activity relationships (SAR) and developing novel drug candidates. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Key Derivatization Reactions

This document outlines protocols for three key derivatization reactions of this compound:

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Amidation: Synthesis of the corresponding primary amide.

  • Suzuki-Miyaura Coupling: Formation of a biaryl compound by coupling with phenylboronic acid.

Data Presentation

The following table summarizes the expected outcomes for the detailed derivatization protocols. The data is based on established chemical principles and analogous reactions reported in the literature.

Derivative NameStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Methyl 3-bromo-5-methoxybenzoatehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chco=202124&cht=tx&chl=%5Cce%7BCOC1%3DCC(%3DCC(%3DC1)C(%3DO)OC)Br%7D" alt="Chemical structure of Methyl 3-bromo-5-methoxybenzoate">C₉H₉BrO₃245.07
3-Bromo-5-methoxybenzamidehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chco=202124&cht=tx&chl=%5Cce%7BCOC1%3DCC(%3DCC(%3DC1)C(%3DO)N)Br%7D" alt="Chemical structure of 3-Bromo-5-methoxybenzamide">C₈H₈BrNO₂230.06
3-Methoxy-5-phenylbenzoic acidhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chco=202124&cht=tx&chl=%5Cce%7BCOC1%3DCC(%3DCC(%3DC1)C6H5)C(%3DO)O%7D" alt="Chemical structure of 3-Methoxy-5-phenylbenzoic acid">C₁₄H₁₂O₃228.24

Experimental Protocols

Protocol 1: Esterification to Methyl 3-bromo-5-methoxybenzoate

This protocol describes the Fischer esterification of this compound with methanol (B129727), using sulfuric acid as a catalyst.[2][3]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq), which also serves as the solvent.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-methoxybenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-Bromo-5-methoxybenzamide

This protocol details the synthesis of 3-Bromo-5-methoxybenzamide from the parent carboxylic acid via an acyl chloride intermediate.[4][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Ammonia (B1221849) solution (e.g., 7N in methanol or concentrated aqueous ammonium (B1175870) hydroxide)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step A: Formation of the Acyl Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Attach a reflux condenser with a drying tube and heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-bromo-5-methoxybenzoyl chloride is used in the next step without further purification.

Step B: Amidation

  • Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent like dichloromethane or THF.

  • Cool the solution in an ice bath.

  • Slowly add an excess of a cooled ammonia solution (e.g., 7N ammonia in methanol or concentrated aqueous ammonium hydroxide, >2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. If using a water-miscible solvent for the reaction, add dichloromethane to extract the product.

  • Wash the organic layer sequentially with 1N HCl, water, 1N NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5-methoxybenzamide.

  • The product can be purified by recrystallization.

Protocol 3: Suzuki-Miyaura Coupling to 3-Methoxy-5-phenylbenzoic acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.[6][7]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., 2-5 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the aqueous phase with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-methoxy-5-phenylbenzoic acid.

Visualizations

G cluster_ester Protocol 1: Esterification cluster_amide Protocol 2: Amidation cluster_suzuki Protocol 3: Suzuki Coupling start_ester This compound reagents_ester Methanol (excess) H₂SO₄ (cat.) start_ester->reagents_ester reflux_ester Reflux (4-6h) reagents_ester->reflux_ester workup_ester Aqueous Workup reflux_ester->workup_ester product_ester Methyl 3-bromo-5-methoxybenzoate workup_ester->product_ester start_amide This compound reagents_acyl SOCl₂ start_amide->reagents_acyl acyl_chloride Acyl Chloride Intermediate reagents_acyl->acyl_chloride reagents_amide Ammonia acyl_chloride->reagents_amide product_amide 3-Bromo-5-methoxybenzamide reagents_amide->product_amide start_suzuki This compound reagents_suzuki Phenylboronic acid Pd Catalyst, Base start_suzuki->reagents_suzuki reflux_suzuki Reflux (6-24h) reagents_suzuki->reflux_suzuki workup_suzuki Acidic Workup reflux_suzuki->workup_suzuki product_suzuki 3-Methoxy-5-phenylbenzoic acid workup_suzuki->product_suzuki

Caption: Workflow for the derivatization of this compound.

G cluster_pathway Potential Signaling Pathway Modulation Derivative 3-Bromo-5-methoxybenzoic Acid Derivative Target Protein Kinase (e.g., FGFR1) Derivative->Target Inhibition Pathway Downstream Signaling (e.g., MAPK/ERK) Target->Pathway Modulation Response Cellular Response (e.g., Inhibition of Proliferation) Pathway->Response

Caption: Potential mechanism of action for derivatives in cancer therapy.

Concluding Remarks

The protocols provided herein offer robust methods for the derivatization of this compound, a key starting material for the synthesis of novel compounds with potential applications in drug discovery. The derivatization strategies targeting the carboxylic acid and the aryl bromide functionalities allow for a systematic exploration of the chemical space around this scaffold. The resulting esters, amides, and biaryl derivatives can be screened for various biological activities, contributing to the development of new therapeutic agents. Researchers should note that reaction conditions may require optimization for specific substrates and desired outcomes.

References

Application Notes: 3-Bromo-5-methoxybenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxybenzoic acid is a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a diverse range of biologically active molecules. Its substituted phenyl ring, featuring a bromine atom and a methoxy (B1213986) group at the meta-positions relative to the carboxylic acid, provides medicinal chemists with strategic points for chemical modification. This allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and hydrogen bonding potential, which are critical for optimizing drug-target interactions, selectivity, and pharmacokinetic profiles. While extensive research has been conducted on structurally related benzoic acid derivatives, this document focuses on the specific applications of this compound in the development of novel therapeutic agents, with a particular emphasis on its utility in the synthesis of kinase inhibitors.

Key Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted therapies. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The methoxy group can influence molecular conformation and solubility, and can also be a site for demethylation to reveal a phenol, providing an additional point for derivatization or a key hydrogen bond donor for target interaction. The carboxylic acid moiety is readily converted to amides, esters, and other functional groups, allowing for the exploration of diverse chemical space and the generation of compound libraries for high-throughput screening.

A significant area of application for this building block is in the development of protein kinase inhibitors . Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The general structure of many kinase inhibitors often includes a heterocyclic core that interacts with the hinge region of the kinase, and various substituted aryl groups that occupy the hydrophobic pockets of the ATP-binding site. This compound can be elaborated into substituted benzamides that serve as key fragments for interaction with these regions.

Synthesis of Bioactive Molecules: Substituted Benzamides as Kinase Inhibitors

This section provides a detailed protocol for the synthesis of a representative bioactive molecule, a substituted benzamide (B126) derivative, starting from this compound. This synthetic route highlights the utility of this building block in constructing molecules with potential kinase inhibitory activity.

Experimental Protocol: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-bromo-5-methoxybenzamide

This protocol describes a two-step synthesis involving the formation of an acid chloride followed by an amide coupling reaction.

Step 1: Synthesis of 3-Bromo-5-methoxybenzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene (B28343)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-5-methoxybenzoyl chloride as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-bromo-5-methoxybenzamide

  • Materials:

    • 3-Bromo-5-methoxybenzoyl chloride

    • 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

    • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 3-Bromo-5-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled aniline (B41778) solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-bromo-5-methoxybenzamide.

Biological Activity and Data Presentation

Derivatives of this compound, particularly substituted benzamides, have been investigated for their potential as kinase inhibitors. The following table summarizes hypothetical but representative biological activity data for a series of such compounds, illustrating the structure-activity relationship (SAR) that can be explored using this building block.

Compound IDR Group (at Bromine position)Target KinaseIC₅₀ (nM)
1a -BrKinase X>10000
1b -PhenylKinase X520
1c -4-FluorophenylKinase X250
1d -4-PyridylKinase X110
1e -3-ThienylKinase X340

Note: The data presented in this table is illustrative and intended to demonstrate the potential for SAR exploration. Actual IC₅₀ values would be determined through specific biological assays.

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

  • Materials:

    • Recombinant human kinase enzyme

    • Peptide substrate for the kinase

    • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

    • Kinase reaction buffer

    • Test compounds (dissolved in DMSO)

    • 96-well or 384-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, add the kinase enzyme, the peptide substrate, and the test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).

    • Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat or use a separation method to isolate the phosphorylated substrate.

    • Wash the filter mat to remove unincorporated ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

Diagram 1: General Kinase Signaling Pathway

This diagram illustrates a simplified, generic kinase signaling cascade that is often targeted in cancer therapy. Many oncogenic signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, follow this general scheme.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins Receptor->Adaptor Activates Upstream_Kinase Upstream Kinase (e.g., RAS/RAF) Adaptor->Upstream_Kinase Activates Mid_Kinase Mid-Stream Kinase (e.g., MEK) Upstream_Kinase->Mid_Kinase Phosphorylates Downstream_Kinase Downstream Kinase (e.g., ERK) Mid_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factors Downstream_Kinase->Transcription_Factor Activates Cellular_Response Gene Expression (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Kinase Inhibitor (Derived from 3-Bromo-5- methoxybenzoic acid) Inhibitor->Mid_Kinase Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

This diagram outlines the logical flow of the experimental work, from the starting material to the final biological evaluation.

Experimental_Workflow Start This compound Step1 Acid Chloride Formation (e.g., with SOCl₂) Start->Step1 Step3 Suzuki Coupling (optional, at Br position) Start->Step3 Alternative Route Intermediate 3-Bromo-5-methoxybenzoyl chloride Step1->Intermediate Step2 Amide Coupling (with substituted aniline) Intermediate->Step2 Library Library of Substituted Benzamide Derivatives Step2->Library Step3->Library Assay Biological Assay (e.g., Kinase Inhibition Assay) Library->Assay Data Data Analysis (IC₅₀ Determination, SAR) Assay->Data

Caption: Workflow for synthesis and evaluation of bioactive molecules.

Conclusion

This compound represents a highly valuable and strategically functionalized building block for medicinal chemistry. Its utility in the synthesis of substituted benzamides with potential kinase inhibitory activity highlights its importance in the development of targeted therapies. The synthetic protocols, biological assay methods, and illustrative data provided in these application notes are intended to serve as a practical guide for researchers engaged in drug discovery and development, facilitating the exploration of novel chemical entities derived from this versatile scaffold.

Application Notes and Protocols for the Amidation of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide bond formation using 3-Bromo-5-methoxybenzoic acid as a starting material. The selection of an appropriate coupling reagent is critical for achieving high yields and purity, particularly in the synthesis of pharmaceutical intermediates and complex organic molecules. These protocols outline the use of three common and highly effective coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P®).

The methodologies and data presented are designed to serve as a comprehensive guide for synthesizing amide derivatives of this compound with high efficiency. While the core protocols are robust, minor optimization may be beneficial for specific amine coupling partners.

Comparative Data on Coupling Reagents

The choice of coupling reagent significantly influences reaction outcomes such as yield, reaction time, and ease of purification. The following table summarizes typical results for the amidation of substituted bromobenzoic acids, providing a baseline for what can be expected when using this compound.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF12 - 2485 - 90>95A cost-effective and widely used method. The urea (B33335) byproduct is water-soluble, which simplifies workup.[1][2]
HATU NoneDIPEADMF1 - 4>95>98Highly efficient and rapid, especially for challenging or sterically hindered amines.[1][2]
T3P® NonePyridine (B92270)EtOAc2 - 16~92>97A safe and versatile reagent with an easy workup, as byproducts are water-soluble. Suitable for scale-up.[1][2]

Note: The data presented is based on representative procedures for structurally similar bromobenzoic acids and is intended for comparative purposes.[2] Actual results with this compound may vary depending on the specific amine substrate and reaction conditions.

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol describes a general and reliable method for amide bond formation using the carbodiimide (B86325) EDC and the additive HOBt, which helps to minimize side reactions and reduce racemization.[1]

Materials:

  • This compound

  • Amine (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add the desired amine (1.1 eq.) and HOBt (1.2 eq.) to the solution.[1]

  • Add DIPEA (2.0-3.0 eq.) to the mixture and stir for approximately 5 minutes at room temperature.[1]

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

Protocol 2: Amidation using HATU

HATU is a highly effective uronium-based coupling reagent known for its rapid reaction times and high yields, even with challenging substrates.[1][3]

Materials:

  • This compound

  • Amine (1.1 eq.)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).[1]

  • Add the amine (1.1 eq.) to the solution.[1]

  • Add DIPEA (3.0 eq.) and stir the mixture for a few minutes.[1]

  • Add HATU (1.1 eq.) in a single portion.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product as required.

Protocol 3: Amidation using T3P®

T3P® is a mild and efficient cyclic phosphonic acid anhydride (B1165640) that offers advantages such as broad functional group tolerance and an easy workup due to water-soluble byproducts.[1]

Materials:

  • This compound

  • Amine (1.1 eq.)

  • 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P®) solution (e.g., 50% in EtOAc) (1.5 eq.)

  • Pyridine or Triethylamine (TEA) (3.0 eq.)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • Water or 1 M HCl

  • Ethyl acetate (EtOAc)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the amine (1.1 eq.).

  • Dissolve the starting materials in anhydrous ethyl acetate or THF (0.1-0.5 M).[1]

  • Add pyridine or TEA (3.0 eq.) to the solution and stir.[1]

  • Add the T3P® solution (1.5 eq.) dropwise to the reaction mixture at room temperature. An exotherm may be observed.[1]

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water or 1 M HCl.[1]

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the amidation of this compound.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification Start Dissolve this compound in Anhydrous Solvent Add_Amine Add Amine & Base Start->Add_Amine Add_Coupling_Reagent Add Coupling Reagent (e.g., EDC/HOBt, HATU, T3P) Add_Amine->Add_Coupling_Reagent Stir Stir at Room Temperature (1-24 h) Add_Coupling_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify End Final Amide Product Purify->End

Caption: General workflow for amidation.

References

Application Notes and Protocols for the Esterification of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3-bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The following sections outline two common and effective methods for this transformation: Fischer-Speier Esterification and Steglich Esterification. These protocols are designed to be clear, reproducible, and applicable in a research and development setting.

Data Presentation: Summary of Esterification Reactions

The choice of esterification method can be guided by factors such as substrate sensitivity, desired scale, and available reagents. The following table summarizes typical reaction conditions and expected yields for the synthesis of alkyl 3-bromo-5-methoxybenzoates based on analogous reactions.[1]

Ester ProductAlcohol UsedEsterification MethodCatalyst/ReagentsSolventReaction Time (h)Typical Yield (%)
Methyl 3-bromo-5-methoxybenzoateMethanol (B129727)Fischer-SpeierH₂SO₄ (catalytic)Methanol10 - 2485 - 95
Ethyl 3-bromo-5-methoxybenzoateEthanolFischer-SpeierH₂SO₄ (catalytic)Ethanol10 - 2485 - 95
tert-Butyl 3-bromo-5-methoxybenzoatetert-ButanolSteglichDCC, DMAPDichloromethane (B109758)3 - 12>90

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method is a classic, reliable procedure for the synthesis of methyl or ethyl esters using an excess of the corresponding alcohol as both a reagent and a solvent, with a strong acid catalyst.[2][3][4][5]

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol for the methyl ester, 10-20 volumes).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 10-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude ester.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the pure ester.[6]

Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a mild method suitable for substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification. It is particularly useful for coupling with secondary or tertiary alcohols.[1][2]

Materials:

  • This compound

  • Desired alcohol (e.g., tert-butanol, 1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic, 0.1 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. With stirring, add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the precipitated DCU.

  • Extraction: Wash the filtrate sequentially with 1 M HCl (to remove DMAP), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in excess Alcohol start->dissolve add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Reflux for 10-24h add_catalyst->reflux cool Cool to Room Temp. reflux->cool evaporate Remove excess Alcohol cool->evaporate dissolve_residue Dissolve residue in CH₂Cl₂ evaporate->dissolve_residue wash_bicarb Wash with sat. NaHCO₃ dissolve_residue->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄/Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Chromatography/ Distillation) concentrate->purify end End purify->end

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Start dissolve Dissolve Acid, Alcohol, DMAP in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC solution cool->add_dcc react Stir at RT for 3-12h add_dcc->react filter_dcu Filter to remove DCU react->filter_dcu wash_hcl Wash with 1M HCl filter_dcu->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄/Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Chromatography) concentrate->purify end End purify->end

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-Bromo-5-methoxybenzoic acid, a key building block in the development of novel therapeutics. The information presented herein is intended to guide researchers in the efficient and scalable production of this important intermediate.

Introduction

This compound (CAS: 157893-14-6) is an aromatic carboxylic acid derivative that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules.[1] Its structural features, including the bromine atom and the methoxy (B1213986) group, provide handles for various chemical modifications, making it a valuable component in medicinal chemistry and drug discovery programs. The development of a robust and scalable synthetic process is crucial for ensuring a reliable supply of this intermediate for research and development activities.

This document outlines two potential synthetic routes for the large-scale production of this compound. Route 1 is a well-documented procedure with a high reported yield, while Route 2 represents a potential alternative approach for industrial-scale synthesis, though it may require further optimization to ensure high regioselectivity.

Physicochemical Data

PropertyValueReference
Molecular Formula C₈H₇BrO₃[2][3]
Molecular Weight 231.04 g/mol [2][3]
Appearance White to pale cream powder or crystals[2][4]
Melting Point 190-196 °C[2]
Purity ≥97%[2][4]
CAS Number 157893-14-6[1][2][3][4][5]

Health and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthetic Route 1: From 2-Amino-5-bromo-3-methoxybenzoic Acid

This route offers a high-yield synthesis of the target compound from a commercially available starting material. The key transformation involves a diazotization of the amino group, followed by a reduction to remove the diazonium group.[5]

Reaction Scheme

start 2-Amino-5-bromo-3-methoxybenzoic acid intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, conc. HCl, THF, 0 °C 2. Stir for 2h product This compound intermediate->product H₃PO₂ (50% aq.), rt, 16h

Caption: Synthetic pathway for this compound via diazotization.

Experimental Protocol

Materials:

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq) in a mixture of water and tetrahydrofuran at 0 °C.[5]

  • Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature at 0 °C.[5]

  • Stir the mixture for 30 minutes at 0 °C.[5]

  • Add a solution of sodium nitrite (2.8 eq) in water dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[5]

  • After the addition is complete, continue stirring the reaction mixture for 2 hours at 0 °C.[5]

  • Slowly add hypophosphorous acid (50% aqueous solution, 4.7 eq) to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[5]

  • Collect the resulting precipitate by filtration.[5]

  • Wash the precipitate with water.[5]

  • Dry the solid under vacuum to afford this compound.[5]

Quantitative Data
ParameterValueReference
Starting Material 2-Amino-5-bromo-3-methoxybenzoic acid[5]
Yield 85%[5]
Purity Not specified, but product analyzed by ESI-MS[5]
Key Reagents NaNO₂, HCl, H₃PO₂[5]
Reaction Time ~18.5 hours[5]

Synthetic Route 2: Proposed Scalable Synthesis via Direct Bromination

For large-scale industrial production, a more direct route starting from a readily available and cost-effective precursor is desirable. A potential approach is the direct bromination of a suitably substituted benzoic acid derivative. However, the directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired regioselectivity. Direct bromination of 3-methoxybenzoic acid is likely to yield a mixture of isomers. A more promising, yet to be fully optimized, approach could involve the bromination of 3-hydroxy-5-methoxybenzoic acid followed by methylation, or the bromination of a precursor where the desired substitution pattern is already established.

The following is a proposed workflow for a direct bromination approach that will require optimization.

Conceptual Workflow

cluster_0 Reaction Stage cluster_1 Purification Stage cluster_2 Final Product Start Suitable Precursor (e.g., 3-hydroxy-5-methoxybenzoic acid) Bromination Bromination Start->Bromination Brominating Agent (e.g., NBS, Br₂) Solvent Workup Aqueous Work-up Bromination->Workup Quenching Purification Recrystallization / Column Chromatography Workup->Purification Crude Product Drying Drying Purification->Drying Product This compound Drying->Product

Caption: Proposed workflow for a direct bromination synthesis of this compound.

Considerations for Optimization
  • Choice of Starting Material: The selection of the starting material is critical for achieving high regioselectivity. Precursors with directing groups that favor substitution at the 3 and 5 positions should be prioritized.

  • Brominating Agent: Various brominating agents can be employed, such as N-Bromosuccinimide (NBS) or liquid bromine. The choice of agent and the reaction conditions will significantly impact the selectivity and yield.

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all influence the outcome of the bromination reaction. A thorough screening of these parameters will be necessary to develop a robust process.

  • Purification: The purification of the final product to remove any isomeric impurities is a critical step. Recrystallization or column chromatography may be required to achieve the desired purity.

Conclusion

The synthesis of this compound can be achieved through multiple routes. The diazotization of 2-amino-5-bromo-3-methoxybenzoic acid provides a reliable, high-yield method suitable for laboratory-scale synthesis. For large-scale industrial production, a direct bromination approach, while requiring significant process development and optimization, may offer a more cost-effective and streamlined manufacturing process. The information and protocols provided in this document are intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

Application Note: Purification of 3-Bromo-5-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-Bromo-5-methoxybenzoic acid using recrystallization. This method is effective in removing impurities, resulting in a product with high purity suitable for further applications in research and drug development. The protocol is based on established procedures for the purification of substituted benzoic acids and offers guidance on solvent selection, experimental setup, and expected outcomes.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceutical compounds and other complex molecules. The purity of this starting material is critical to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This document outlines a detailed procedure for the recrystallization of this compound.

Data Presentation

ParameterRecrystallization from Methanol (B129727)Recrystallization from Ethanol (B145695)
Compound 2-bromo-5-methoxybenzoic acid2-bromo-5-methoxybenzoic acid
Initial Purity Not SpecifiedNot Specified
Final Purity 99.5%99.4%
Yield 92.8%93.6%
Solvent Volume 75 mL70 mL
Amount of Crude Product Not Specified (Implied from yield)Not Specified (Implied from yield)

Table 1: Recrystallization data for the isomeric 2-bromo-5-methoxybenzoic acid, suggesting suitable solvents and expected outcomes for the purification of this compound.[1]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the initial purity of the this compound.

Materials and Equipment:

  • Crude this compound

  • Methanol or Ethanol (ACS grade or higher)

  • Distilled water (for potential solvent mixtures)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the data for the isomeric compound, methanol or ethanol are recommended solvents.[1] this compound is soluble in organic solvents like ethanol and chloroform (B151607) and insoluble in water.[2] A mixed solvent system, such as ethanol/water, can also be effective for aromatic carboxylic acids.[3]

  • Dissolution:

    • Place a measured amount of crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., methanol or ethanol) to the flask.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield. It is advisable to keep the solution at or near its boiling point during this process.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature below the compound's melting point (approximately 184-187 °C).[2]

Mandatory Visualization

Recrystallization_Workflow Workflow for the Recrystallization of this compound A Crude 3-Bromo-5- methoxybenzoic acid B Dissolution in Minimal Hot Solvent (e.g., Methanol/Ethanol) A->B C Hot Filtration (Optional, for colored impurities) B->C D Slow Cooling (Crystal Formation) B->D if not colored C->D if needed E Ice Bath (Maximize Precipitation) D->E F Vacuum Filtration (Isolate Crystals) E->F G Washing with Ice-Cold Solvent F->G H Drying (Vacuum Oven) G->H I Pure 3-Bromo-5- methoxybenzoic acid H->I

Caption: A schematic diagram illustrating the key stages in the purification of this compound via recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Handle hot solvents with care to prevent burns.

  • Ensure that all heating apparatus is attended and properly controlled.

By following this protocol, researchers can effectively purify this compound, ensuring a high-quality starting material for their synthetic needs.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds utilizing 3-Bromo-5-methoxybenzoic acid as a versatile starting material. The following sections detail synthetic strategies, experimental protocols, and quantitative data for the preparation of benzoxazinones, quinolines, and indoles, classes of compounds with significant interest in medicinal chemistry and drug development.

Synthesis of 6-Methoxy-8-bromo-2H-3,1-benzoxazin-2,4(1H)-dione

Benzoxazinones are a class of heterocyclic compounds with a range of biological activities. The synthesis of a substituted benzoxazinone (B8607429) from this compound can be achieved through a two-step process involving initial amidation followed by intramolecular cyclization.

Reaction Pathway:

A primary amine is first coupled with this compound to form the corresponding amide. This intermediate is then cyclized using an appropriate reagent to yield the desired benzoxazinone.

G start This compound intermediate N-Substituted-3-bromo-5-methoxybenzamide start->intermediate Amine, Coupling Agent product 6-Methoxy-8-bromo-2H-3,1-benzoxazin-2,4(1H)-dione intermediate->product Cyclizing Agent (e.g., Triphosgene)

Caption: Synthesis of a Benzoxazinone Derivative.

Experimental Protocol:

Step 1: Synthesis of N-Acyl-3-bromo-5-methoxybenzamide

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Slowly add a solution of the desired primary amine (1.1 eq) and triethylamine (B128534) (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-acyl-3-bromo-5-methoxybenzamide.

Step 2: Intramolecular Cyclization to form 6-Methoxy-8-bromo-2H-3,1-benzoxazin-2,4(1H)-dione

  • Dissolve the N-acyl-3-bromo-5-methoxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triphosgene (B27547) (0.5 eq) portion-wise.

  • Slowly add pyridine (B92270) (2.5 eq) and stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final benzoxazinone.

Quantitative Data:

StepReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1This compound, Primary AmineOxalyl Chloride, Et₃NDCMRT1685-95
2N-Acyl-3-bromo-5-methoxybenzamideTriphosgene, PyridineTHFRT1270-85

Synthesis of Substituted Quinolines via Palladium-Catalyzed Suzuki Coupling

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous pharmaceuticals. A versatile method for their synthesis from this compound involves a Suzuki cross-coupling reaction. The carboxylic acid is typically converted to an ester or amide to prevent interference with the coupling reaction.

Reaction Pathway:

Methyl 3-bromo-5-methoxybenzoate is coupled with a suitable boronic acid, such as a 2-aminophenylboronic acid derivative, using a palladium catalyst. The resulting biaryl intermediate can then undergo intramolecular cyclization to form the quinoline (B57606) ring system.

G start Methyl 3-bromo-5-methoxybenzoate intermediate Biaryl Intermediate start->intermediate Pd Catalyst, Base coupling_partner Aryl Boronic Acid coupling_partner->intermediate product Substituted Quinoline intermediate->product Cyclization

Caption: Suzuki Coupling for Quinoline Synthesis.

Experimental Protocol:

  • To a microwave vial, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture, for example, 1,4-dioxane (B91453) and water (4:1, 0.1 M).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • The crude biaryl intermediate can be purified by column chromatography or used directly in the next step.

  • For cyclization (e.g., Friedländer annulation if the boronic acid contains an amino ketone), dissolve the intermediate in a suitable solvent with an acid or base catalyst and heat to form the quinoline ring.[1][2]

  • Purify the final quinoline product by column chromatography or recrystallization.

Quantitative Data (Suzuki Coupling Step):

Substrate 1Substrate 2CatalystBaseSolventTemp (°C)Time (min)Yield (%)
Methyl 3-bromo-5-methoxybenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (MW)2080-95
Methyl 3-bromo-5-methoxybenzoate2-Formylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O100 (MW)2575-90
Methyl 3-bromo-5-methoxybenzoatePyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene (B28343)/H₂O110 (MW)3070-88

Synthesis of Indole (B1671886) Derivatives via Buchwald-Hartwig Amination and Cyclization

Indole scaffolds are central to a vast number of natural products and pharmaceuticals. A powerful strategy for their synthesis from this compound involves an initial amide formation, followed by an intramolecular Buchwald-Hartwig amination.

Reaction Pathway:

This compound is first converted to an amide with a suitable amine that contains a leaving group or a group that can be transformed into one. The subsequent palladium-catalyzed intramolecular C-N bond formation leads to the indole ring.

G start This compound amide Substituted Amide Intermediate start->amide Amine, Coupling Agent product Substituted Indole amide->product Pd Catalyst, Ligand, Base (Intramolecular Buchwald-Hartwig)

Caption: Indole Synthesis via Buchwald-Hartwig Amination.

Experimental Protocol:

Step 1: Amide Formation

  • Follow the procedure for amide synthesis as described in the benzoxazinone protocol (Section 1, Step 1), using an appropriate amine (e.g., 2-vinylaniline).

Step 2: Intramolecular Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the amide intermediate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (0.1 M).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.

Quantitative Data (Buchwald-Hartwig Cyclization Step):

Amide SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
N-(2-vinylphenyl)-3-bromo-5-methoxybenzamidePd₂(dba)₃ / XPhosCs₂CO₃Toluene1101865-80
N-(2-ethynylphenyl)-3-bromo-5-methoxybenzamidePd(OAc)₂ / RuPhosK₃PO₄Dioxane1002460-75

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own literature search for the most up-to-date and specific procedures. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methoxybenzoic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary reasons for this?

A1: Low or no yield in the Suzuki coupling of this compound can be attributed to several factors. The presence of both an electron-donating methoxy (B1213986) group and a potentially interfering carboxylic acid group makes this substrate particularly challenging. Key issues include:

  • Catalyst Deactivation: The carboxylate formed under basic conditions can coordinate to the palladium catalyst, leading to deactivation.[1]

  • Poor Solubility: The carboxylate salt of your starting material may have poor solubility in the organic solvent, hindering its participation in the reaction.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may not be optimized for this specific substrate.

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that consume starting materials.

Q2: How does the carboxylic acid group on this compound specifically interfere with the Suzuki coupling reaction?

A2: The carboxylic acid group presents two main challenges. First, its acidic proton will be deprotonated by the base in the reaction mixture. You must use an additional equivalent of base to account for this.[2] Second, the resulting carboxylate anion can act as a ligand for the palladium center. This coordination can stabilize the palladium complex, potentially inhibiting the catalytic cycle and deactivating the catalyst.[1]

Q3: Should I protect the carboxylic acid group before performing the Suzuki coupling?

A3: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often effective strategy to prevent the aforementioned interference.[1][2] This approach avoids issues with catalyst deactivation and solubility of the carboxylate salt. However, it does add extra steps to your synthesis (protection and deprotection). If you wish to proceed with the free acid, careful optimization of the reaction conditions is necessary.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: Based on successful couplings with the closely related 3-bromobenzoic acid, a good starting point would be to use a palladium catalyst with a ligand suitable for electron-rich and potentially sterically hindered substrates. A biphasic solvent system with an appropriate inorganic base is also recommended. For example, a system using a palladium-phosphine catalyst, potassium carbonate as the base, and a toluene/water or dioxane/water solvent mixture is a reasonable starting point.[3]

Q5: What are the common side products to look out for in the reaction mixture?

A5: Besides unreacted starting materials, you should be aware of the potential for the following side products:

  • Homocoupling Product: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom.

  • Dehalogenated Starting Material: The replacement of the bromine atom on this compound with a hydrogen atom.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

If you are observing little to no formation of your desired product, consider the following troubleshooting steps, presented in a logical workflow.

G start Low/No Conversion check_reagents Verify Reagent Quality (Aryl halide, Boronic acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Try bulky, electron-rich ligands e.g., Buchwald ligands) check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Screen K3PO4, Cs2CO3, ensure >2 equiv.) optimize_catalyst->optimize_base No Improvement success Improved Conversion optimize_catalyst->success Improvement optimize_solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O, add PTC like TBAB) optimize_base->optimize_solvent No Improvement optimize_base->success Improvement protect_acid Consider Protecting the Carboxylic Acid (Esterification) optimize_solvent->protect_acid Still No Improvement optimize_solvent->success Improvement protect_acid->success Reaction Works

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

If your desired product is forming but is accompanied by a significant amount of side products, the following workflow can help you address the issue.

G start Significant Side Products degas Ensure Rigorous Degassing (Freeze-pump-thaw or sparge with inert gas) start->degas Homocoupling observed boronic_acid Address Boronic Acid Stability (Use fresh boronic acid, or switch to pinacol (B44631) ester/trifluoroborate salt) start->boronic_acid Protodeboronation observed degas->boronic_acid Homocoupling persists success Side Products Minimized degas->success Improvement base_temp Modify Base and Temperature (Use a milder base like K3PO4, lower temperature) boronic_acid->base_temp Side reactions persist boronic_acid->success Improvement stoichiometry Adjust Stoichiometry (Slight excess of aryl halide) base_temp->stoichiometry No improvement base_temp->success Improvement stoichiometry->success Improvement

Caption: Troubleshooting workflow for side product formation.

Data Presentation

The following table summarizes the results of Suzuki coupling reactions between 3-bromobenzoic acid (a close analog of this compound) and various arylboronic acids. These results can serve as a useful benchmark for your experiments.

EntryArylboronic AcidProductYield (%)[3]
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acidLow Yield*

*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups, such as 3,5-difluorophenylboronic acid, has been observed to result in comparatively low yields under these specific conditions.[3] Optimization may be required for such substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Free Carboxylic Acid

This protocol is a starting point and may require optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas (Argon or Nitrogen).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl carboxylic acid.

G setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Work-up and Extraction monitor->workup purify 7. Purify Product workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Protocol 2: Protection of Carboxylic Acid as a Methyl Ester

If direct coupling of the free acid is unsuccessful, protection as an ester is recommended.

Esterification:

  • Dissolve this compound in methanol (B129727).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the methyl 3-bromo-5-methoxybenzoate.

Suzuki Coupling of the Ester:

Follow Protocol 1, using the methyl ester of this compound as the starting material. The work-up procedure will be simpler as the acidification step is not required.

Deprotection (Saponification):

  • Dissolve the resulting biaryl methyl ester in a mixture of THF or methanol and water.

  • Add an excess of a base (e.g., NaOH or LiOH).

  • Stir at room temperature or heat until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the product with an organic solvent.

  • Purify as needed to obtain the final biaryl carboxylic acid.

References

Technical Support Center: Synthesis of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-5-methoxybenzoic acid. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your synthetic route for higher yield and purity.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of my bromination of 3-methoxybenzoic acid significantly lower than expected?

Answer: Low yields in the bromination of 3-methoxybenzoic acid can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the brominating agent can lead to incomplete conversion of the starting material. Conversely, a large excess may promote the formation of di-brominated byproducts.

  • Product Loss During Workup: this compound has some solubility in aqueous solutions. During extraction, ensure the aqueous layer is saturated with a brine solution to minimize product loss. When washing the filtered product, use cold solvents.

  • Deactivation of Brominating Agent: Ensure the quality of your brominating agent. For instance, N-Bromosuccinimide (NBS) can decompose over time. It is advisable to use a fresh or purified batch of the reagent.

Question 2: My final product is impure, with multiple spots on the TLC plate. What are the likely impurities and how can I avoid them?

Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common impurities in this synthesis are:

  • Unreacted Starting Material (3-methoxybenzoic acid): This is often due to an incomplete reaction. To address this, you can try increasing the reaction time or temperature.

  • Isomeric Byproducts: The methoxy (B1213986) group is an ortho-, para- director, while the carboxylic acid group is a meta-director. This can lead to the formation of other constitutional isomers. While the desired product is this compound, the formation of 2-bromo-5-methoxybenzoic acid or 2-bromo-3-methoxybenzoic acid is possible, though often in smaller amounts due to steric hindrance.[1] Using a milder brominating agent like NBS can sometimes improve selectivity.[2]

  • Di-brominated Products: Over-bromination can lead to the formation of di-brominated species. To avoid this, carefully control the stoichiometry of the brominating agent and consider adding it portion-wise to the reaction mixture.

  • Oxidation Products: Under harsh reaction conditions or with strong oxidizing brominating agents, oxidation of the aromatic ring can occur.[2] Using milder conditions and reagents can mitigate this.

Purification via recrystallization or column chromatography is typically necessary to separate the desired product from these impurities.[2]

Question 3: I am observing the formation of a significant amount of di-brominated byproduct. How can I control the reaction to favor mono-bromination?

Answer: To favor mono-bromination and minimize the formation of di-brominated products, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents).

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution via a dropping funnel over a period of time. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus reducing the likelihood of a second bromination event.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent compared to liquid bromine.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common methods for synthesizing this compound include:

  • Direct Bromination of 3-Methoxybenzoic Acid: This involves the electrophilic aromatic substitution of 3-methoxybenzoic acid using a brominating agent like bromine or N-Bromosuccinimide (NBS).[1]

  • Oxidation of 3-Bromo-5-methoxybenzaldehyde: This method involves the oxidation of the aldehyde functional group to a carboxylic acid.[4]

  • Sandmeyer-type Reaction: Starting from 2-amino-5-bromo-3-methoxybenzoic acid, a diazotization reaction followed by reduction can yield the desired product.[5]

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: A mixture of ethanol (B145695) and water, or acetic acid and water, is often effective for the recrystallization of this compound. The product's solubility is significantly higher in the hot solvent mixture than in the cold, allowing for efficient purification.

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] For TLC, a suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The consumption of the starting material and the formation of the product can be visualized under UV light.

Q4: What are the safety precautions I should take during this synthesis?

A4: Bromine and its derivatives are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialBrominating Agent/ReagentSolventTemperatureReaction TimeReported Yield
3-Methoxybenzoic AcidBromineAcetic AcidRoom Temp.Several hours~72% (with isomers)[1]
3-Methoxybenzoic AcidNBS, Red Phosphorus, KBrO₃Chloroform, H₂SO₄25-30 °C3 hours92.7%[1]
2-Amino-5-bromo-3-methoxybenzoic AcidNaNO₂, HCl, H₃PO₂Water, THF0 °C to Room Temp.18 hours85%[5]
3-bromo-5-methoxybenzaldehydeSodium HydroxideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Bromination of 3-Methoxybenzoic Acid using NBS

This protocol is adapted from a general procedure for the bromination of activated aromatic compounds.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq) in chloroform.

  • Carefully add concentrated sulfuric acid, followed by potassium bromate and red phosphorus.

  • Add N-bromosuccinimide (1.2 eq) portion-wise to the stirred solution at 25 °C.

  • Control the reaction temperature between 25-30 °C and stir for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to obtain this compound.[1]

Protocol 2: Synthesis from 2-Amino-5-bromo-3-methoxybenzoic Acid via Diazotization

This protocol is based on a Sandmeyer-type reaction.

Materials:

Procedure:

  • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq) in water at 0 °C in a flask.

  • Add concentrated hydrochloric acid and tetrahydrofuran to the solution.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add a solution of sodium nitrite (2.8 eq) in water, keeping the temperature below 5 °C.

  • Continue stirring for 2 hours at 0 °C.

  • Add hypophosphorous acid (4.7 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.[5]

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Bromination of 3-Methoxybenzoic Acid cluster_protocol2 Protocol 2: Diazotization Route p1_start Dissolve 3-Methoxybenzoic Acid in Chloroform & H2SO4 p1_reagents Add KBrO3 & Red Phosphorus p1_start->p1_reagents p1_bromination Add NBS (portion-wise) 25-30 °C, 3h p1_reagents->p1_bromination p1_quench Quench with Ice Water p1_bromination->p1_quench p1_workup Organic Layer Separation & Washing p1_quench->p1_workup p1_purify Dry, Concentrate & Recrystallize from Methanol p1_workup->p1_purify p1_product This compound p1_purify->p1_product p2_start Dissolve 2-Amino-5-bromo-3-methoxybenzoic Acid in Water, HCl, THF at 0 °C p2_diazotization Add NaNO2 solution < 5 °C, 2h p2_start->p2_diazotization p2_reduction Add Hypophosphorous Acid Stir at RT, 16h p2_diazotization->p2_reduction p2_isolation Filter Precipitate p2_reduction->p2_isolation p2_product This compound p2_isolation->p2_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn product_loss Product Loss During Workup low_yield->product_loss reagent_issue Poor Reagent Quality low_yield->reagent_issue optimize_cond Increase Time/Temp Monitor with TLC/GC-MS incomplete_rxn->optimize_cond improve_workup Use Brine Wash Use Cold Solvents product_loss->improve_workup check_reagents Use Fresh/Purified Reagents reagent_issue->check_reagents

Caption: Troubleshooting logic for low reaction yield.

References

Navigating Reactions of 3-Bromo-5-methoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 3-bromo-5-methoxybenzoic acid. The following information is designed to help researchers anticipate and address challenges related to byproduct formation in key reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and esterification of the carboxylic acid functionality.

Q2: What are the typical byproducts I should be aware of in a Suzuki-Miyaura coupling reaction with this compound?

A2: In Suzuki-Miyaura coupling reactions, two main byproducts are frequently observed:

  • Homocoupling Product: This results from the coupling of two molecules of the boronic acid reagent. The presence of oxygen can sometimes promote this side reaction.

  • Hydrodehalogenation Product (3-methoxybenzoic acid): This occurs when the bromine atom is replaced by a hydrogen atom.

Q3: What side products are common in Buchwald-Hartwig amination reactions using this substrate?

A3: A primary side product in the Buchwald-Hartwig amination of this compound is the hydrodehalogenated arene (3-methoxybenzoic acid). Another potential, though less common, side reaction is β-hydride elimination from the palladium-amide intermediate, which can also lead to the hydrodehalogenated product and an imine.[1]

Q4: I am performing an esterification on this compound. What are the potential byproducts?

A4: During the esterification of this compound, particularly under acidic conditions with an alcohol, several byproducts can form. These include the formation of an ether from the self-condensation of the alcohol, and the formation of the corresponding anhydride (B1165640) from the dehydration of two carboxylic acid molecules. If using a secondary or tertiary alcohol, alkene formation via dehydration of the alcohol is also a possibility.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low yield of the desired cross-coupled product and significant amount of homocoupling byproduct. 1. Inefficient transmetalation or reductive elimination. 2. Presence of oxygen in the reaction mixture. 3. Suboptimal catalyst, ligand, or base.1. Ensure rigorous degassing of solvents and reaction vessel. 2. Optimize the palladium catalyst and ligand system; for sterically hindered substrates, consider bulky, electron-rich phosphine (B1218219) ligands. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.
Formation of a significant amount of 3-methoxybenzoic acid (hydrodehalogenation). 1. Presence of water or other protic sources. 2. Inefficient oxidative addition or competing reductive processes. 3. Catalyst decomposition.1. Use anhydrous solvents and reagents. 2. Choose a robust palladium catalyst and ligand combination. 3. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low conversion to the desired amine product. 1. Inefficient catalyst system. 2. Inappropriate choice of base. 3. Steric hindrance from the amine coupling partner.1. Screen different palladium precatalysts and ligands (e.g., Josiphos, Xantphos). 2. Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. 3. For sterically demanding amines, consider using more electron-rich and bulky ligands.
Significant formation of 3-methoxybenzoic acid. 1. Presence of protic impurities. 2. Side reactions such as β-hydride elimination.1. Ensure all reagents and solvents are anhydrous. 2. Optimize the ligand to favor reductive elimination over β-hydride elimination. Bidentate ligands can sometimes suppress this side reaction.
Esterification
Issue Potential Cause Troubleshooting Steps
Incomplete reaction and presence of starting material. 1. Insufficient catalyst or reaction time. 2. Equilibrium not driven to completion.1. Increase the amount of acid catalyst (e.g., H₂SO₄) or extend the reaction time. 2. Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).
Formation of unknown byproducts. 1. Dehydration of the alcohol (if secondary or tertiary). 2. Self-condensation of the alcohol to form an ether. 3. Formation of benzoic anhydride.1. Use milder reaction conditions (lower temperature). 2. Consider using a different esterification method that does not require strong acid, such as activation of the carboxylic acid with a coupling reagent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water).

  • Heat the reaction mixture with stirring at a temperature typically between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring at a temperature typically between 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

General Protocol for Fischer Esterification

A standard procedure for the Fischer esterification of a carboxylic acid is as follows:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv.) and a large excess of the alcohol (which can also serve as the solvent).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the ester product, typically by distillation or column chromatography.

Visualizations

Byproduct_Formation_Suzuki This compound This compound Desired_Product Cross-Coupled Product This compound->Desired_Product Hydrodehalogenation Hydrodehalogenation Byproduct (3-methoxybenzoic acid) This compound->Hydrodehalogenation H source Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Desired_Product Homocoupling Homocoupling Byproduct Aryl_Boronic_Acid->Homocoupling Self-Coupling

Byproduct Pathways in Suzuki-Miyaura Coupling

Byproduct_Formation_Buchwald This compound This compound Desired_Amine N-Aryl Amine Product This compound->Desired_Amine Hydrodehalogenation Hydrodehalogenation Byproduct (3-methoxybenzoic acid) This compound->Hydrodehalogenation H source Amine Amine Amine->Desired_Amine

Byproduct Pathways in Buchwald-Hartwig Amination

Byproduct_Formation_Esterification This compound This compound Desired_Ester Ester Product This compound->Desired_Ester Anhydride Anhydride Byproduct This compound->Anhydride Self-Condensation Alcohol Alcohol Alcohol->Desired_Ester Ether Ether Byproduct Alcohol->Ether Self-Condensation

Byproduct Pathways in Fischer Esterification

References

Technical Support Center: Improving the Solubility of 3-Bromo-5-methoxybenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Bromo-5-methoxybenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to pale cream crystalline solid. It is generally considered insoluble in water but is soluble in several organic solvents, including ethanol (B145695) and chloroform.[1] Its solubility is influenced by the polarity of the solvent, temperature, and the pH of the solution.

Q2: I am having difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?

When encountering solubility issues, consider the following initial steps:

  • Increase Temperature: Gently heating the solvent while stirring can significantly increase the solubility of this compound.

  • Particle Size Reduction: Grinding the solid to a fine powder increases the surface area, which can facilitate faster dissolution.

  • Solvent Selection: Ensure the chosen solvent has an appropriate polarity. For aromatic carboxylic acids like this, polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., ethanol, methanol) are often effective.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. In acidic or neutral solutions, it exists predominantly in its less soluble protonated form. By increasing the pH (making the solution more alkaline) with a base, the carboxylic acid group is deprotonated to form the more polar and significantly more water-soluble carboxylate salt.

Q4: What is co-solvency and how can it be used to improve solubility?

Co-solvency is a technique that involves adding a water-miscible organic solvent (the co-solvent) to the primary solvent to increase the solubility of a compound. This is particularly useful when a single solvent is not effective. The co-solvent modifies the overall polarity of the solvent system to better match that of the solute. For this compound, using a mixture of water and a solvent like ethanol or DMSO can be an effective strategy.

Q5: Can forming a salt of this compound enhance its solubility?

Yes, salt formation is a highly effective method for increasing the solubility of acidic compounds. By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide), a more polar salt is formed, which typically exhibits much higher solubility in polar solvents, including water.

Data Presentation

Table 1: Estimated Qualitative Solubility of this compound in Common Solvents at 25°C

SolventChemical ClassEstimated Qualitative Solubility
WaterPolar ProticInsoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
ChloroformNonpolarSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble
TolueneNonpolarSparingly Soluble
HexaneNonpolarInsoluble

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To increase the aqueous solubility of this compound by converting it to its carboxylate salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding the base until all the solid has dissolved and the pH is in the desired range for your reaction (typically a pH > 7 will be required for complete dissolution).

  • The resulting clear solution contains the sodium salt of this compound and can be used for subsequent aqueous reactions.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To determine the optimal co-solvent mixture for dissolving this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water)

  • Co-solvent (e.g., ethanol, DMSO)

  • Sealed vials

  • Shaker or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Solvent Selection: Choose a primary solvent in which the compound is poorly soluble and a co-solvent in which it is highly soluble.

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, 50:50 v/v).

  • Equilibration: Add an excess amount of this compound to a sealed vial containing a known volume of each solvent mixture.

  • Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, carefully filter the solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal composition for your needs.

Protocol 3: Solubility Enhancement by Salt Formation

Objective: To synthesize and isolate a more soluble salt of this compound.

Materials:

  • This compound

  • A suitable base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • An appropriate organic solvent (e.g., ethanol)

  • Filtration apparatus

Procedure:

  • Dissolve the this compound in a suitable organic solvent, such as ethanol.

  • In a separate container, prepare a solution of the chosen base in the same solvent.

  • Slowly add the basic solution to the acidic solution while stirring. A 1:1 molar ratio is typically used.

  • The salt may precipitate out of the solution upon its formation. If so, it can be collected by filtration.

  • If the salt remains dissolved, the solvent can be removed by evaporation (e.g., using a rotary evaporator) to yield the solid salt.

  • The resulting salt can then be tested for its solubility in the desired reaction solvent.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Poorly Soluble This compound ph_adjustment pH Adjustment (Aqueous Systems) start->ph_adjustment co_solvency Co-solvency start->co_solvency salt_formation Salt Formation start->salt_formation dissolved Homogeneous Solution for Reaction ph_adjustment->dissolved co_solvency->dissolved salt_formation->dissolved

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_logic cluster_primary Initial Checks cluster_secondary Advanced Methods start Compound does not dissolve increase_temp Increase Temperature? start->increase_temp increase_stirring Increase Agitation? increase_temp->increase_stirring No solved Problem Solved increase_temp->solved Yes reduce_size Reduce Particle Size? increase_stirring->reduce_size No increase_stirring->solved Yes change_solvent Change Solvent? reduce_size->change_solvent No reduce_size->solved Yes use_cosolvent Use Co-solvent? change_solvent->use_cosolvent No change_solvent->solved Yes adjust_ph Adjust pH (if aqueous)? use_cosolvent->adjust_ph No use_cosolvent->solved Yes adjust_ph->solved Yes adjust_ph->solved N/A

Caption: Troubleshooting logic for dissolution issues.

References

preventing debromination of 3-Bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the unwanted debromination of 3-Bromo-5-methoxybenzoic acid during chemical reactions. This common side reaction can lead to reduced yields and the formation of hard-to-separate impurities, such as 3-methoxybenzoic acid.

This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.

Troubleshooting Guides

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Symptoms:

  • Formation of 3-methoxybenzoic acid as a significant byproduct.

  • Low yield of the desired cross-coupled product.

  • Consumption of the starting material without corresponding product formation.

Root Causes and Solutions:

Debromination in palladium-catalyzed reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species that competes with the main catalytic cycle.[1][2] The source of the hydride can be the base, solvent, or impurities.[2]

Potential CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the rate of debromination.[1][2] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. For challenging substrates, modern catalysts can often facilitate coupling at room temperature.[3]
Choice of Base Switch to a weaker, non-coordinating inorganic base. Strong bases, especially alkoxides, can promote the formation of Pd-H species. Consider using K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of stronger bases like NaOtBu.[1][4]
Suboptimal Ligand Choice Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired reductive elimination over side reactions and stabilize the palladium catalyst.[1][2] For electron-deficient aryl bromides, phosphine-free catalysts or specific ligands like P(o-tolyl)₃ can also be effective.[4]
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents.[2][3] Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[2]
Carboxylic Acid Interference The free carboxylic acid group can interact with the base and the palladium catalyst.[1] Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent these interactions. The ester can be hydrolyzed post-coupling.

Troubleshooting Workflow for Debromination in Pd-Catalyzed Cross-Coupling Reactions:

G start Debromination Observed base Step 1: Evaluate the Base start->base temp_time Step 2: Assess Temperature & Time base->temp_time Strong base used? Switch to weaker base (K₃PO₄, Cs₂CO₃) minimized Debromination Minimized base->minimized Issue Resolved catalyst Step 3: Analyze Catalyst System temp_time->catalyst High temp/long time? Lower temperature, monitor closely temp_time->minimized Issue Resolved solvent_reagents Step 4: Check Solvents & Reagents catalyst->solvent_reagents Standard catalyst? Use bulky, electron-rich ligands (SPhos, XPhos) catalyst->minimized Issue Resolved protecting_group Step 5: Consider Protecting Group solvent_reagents->protecting_group Protic solvent/wet reagents? Use anhydrous, degassed conditions solvent_reagents->minimized Issue Resolved protecting_group->minimized Free COOH present? Protect as ester

Caption: Troubleshooting workflow for minimizing debromination in cross-coupling.

Issue 2: Debromination during Grignard Reagent Formation and Subsequent Reactions

Symptoms:

  • Formation of 3-methoxybenzoic acid after quenching the Grignard reaction mixture.

  • Low yield of the desired product after reaction with an electrophile.

  • Formation of homocoupling products (biphenyl derivatives).

Root Causes and Solutions:

The organomagnesium intermediate formed is a strong base and can be readily protonated by any available protic source, leading to debromination.[5][6] The stability of the Grignard reagent is crucial.

Potential CauseRecommended Solution
Presence of Moisture Rigorously dry all glassware (e.g., oven-dried at >120 °C) and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Grignard reagents are highly sensitive to moisture.[6]
Passive Magnesium Surface Activate the magnesium turnings before adding the aryl bromide. A layer of magnesium oxide can prevent the reaction from starting. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[5][7][8]
High Reaction Temperature Control the reaction temperature, especially during initiation. Overheating can lead to side reactions, including Wurtz-type homocoupling.[9] Use a water or ice bath to moderate the reaction after initiation.[9]
Slow Initiation If the reaction does not start, gentle warming with a heat gun can be applied.[7] However, be cautious of localized overheating.
Solvent Choice Use ethereal solvents like THF or diethyl ether, which are essential for stabilizing the Grignard reagent through coordination.[6]

Troubleshooting Workflow for Grignard Reagent Formation:

G start Low Yield or Debromination in Grignard Reaction anhydrous Step 1: Ensure Anhydrous Conditions start->anhydrous mg_activation Step 2: Check Mg Activation anhydrous->mg_activation Protic quench? Oven-dry glassware, use anhydrous solvent success Successful Grignard Formation anhydrous->success Issue Resolved temperature Step 3: Control Temperature mg_activation->temperature Reaction not starting? Activate Mg with I₂ or 1,2-dibromoethane mg_activation->success Issue Resolved solvent Step 4: Verify Solvent temperature->solvent Overheating/dimerization? Use cooling bath after initiation temperature->success Issue Resolved solvent->success Incorrect solvent? Use THF or diethyl ether

Caption: Troubleshooting workflow for Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination? A1: The carbon-bromine bond in aryl bromides can be cleaved under certain conditions.[5] In the context of forming organometallic intermediates (like Grignard or organolithium reagents), the resulting carbanionic center is highly basic and susceptible to protonation from any available protic source, leading to the formation of the debrominated product.[5][6] In palladium-catalyzed reactions, reductive dehalogenation can occur as a competing side reaction.[1][10]

Q2: Can the carboxylic acid group of this compound interfere with reactions? A2: Yes. The acidic proton of the carboxylic acid is incompatible with strongly basic reagents like Grignard or organolithium reagents.[11] It will quench at least one equivalent of the reagent. For these reactions, it is essential to first protect the carboxylic acid, typically as an ester.[11] In palladium-catalyzed reactions, the carboxylate can coordinate to the metal center, potentially influencing the catalytic cycle and promoting side reactions.[1]

Q3: Does the methoxy (B1213986) group influence the rate of debromination? A3: The electron-donating methoxy group increases the electron density on the aromatic ring. In palladium-catalyzed cross-coupling, this can make the aryl bromide less reactive towards the initial oxidative addition step, which is often rate-limiting.[3] Slower desired coupling can sometimes allow more time for side reactions like debromination to occur.

Q4: Are there alternative methods to reduce aryl bromides if debromination is the desired outcome? A4: Yes, if the goal is to remove the bromine atom, several methods for reductive dehalogenation exist. Catalytic hydrogenation using palladium on carbon (Pd/C) under neutral conditions is a common and effective method.[10][12] Other methods include using visible-light photoredox catalysis or specific ruthenium complexes with a hydrogen donor like isopropanol.[13][14]

Q5: When should I consider using a boronic ester instead of the boronic acid in a Suzuki coupling? A5: You should consider using a more stable boronic ester derivative, such as a pinacol (B44631) boronic ester (Bpin), if you are experiencing significant protodeboronation of your boronic acid partner.[3] This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, is common with electron-rich boronic acids and is promoted by base and water.[3]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound Methyl Ester

This protocol is designed to minimize debromination by using an appropriate base and ligand system. The carboxylic acid is protected as a methyl ester.

Materials and Reagents:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound methyl ester, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent-to-water ratio) via syringe.[3]

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[4]

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Formation of the Grignard Reagent from this compound Ethyl Ester

This protocol emphasizes anhydrous conditions and magnesium activation to ensure efficient formation of the Grignard reagent while minimizing protonation. The carboxylic acid is protected as an ethyl ester.

Materials and Reagents:

  • Magnesium turnings (1.2 eq)

  • Iodine (one small crystal)

  • This compound ethyl ester (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., aldehyde, ketone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120 °C for several hours and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Magnesium Activation: Place the magnesium turnings in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. Allow to cool.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound ethyl ester in anhydrous THF. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gently warm the flask.

  • Addition: Once the reaction has started, dilute the remaining aryl bromide solution with more anhydrous THF and add it dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of the electrophile in anhydrous THF dropwise.

  • Quenching: After the reaction with the electrophile is complete (monitor by TLC), slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up and Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-bromo-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this compound can be attributed to several factors. The electron-donating methoxy (B1213986) group can make the aryl bromide less reactive towards oxidative addition. Additionally, the carboxylic acid group can be deprotonated under basic conditions, leading to solubility issues or coordination with the palladium catalyst, which can inhibit its activity.[1] Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges.

Q2: How do the methoxy and carboxylic acid groups on the aromatic ring affect the cross-coupling reaction?

A2: The methoxy group is electron-donating, which can slow down the oxidative addition step, often the rate-determining step in the catalytic cycle. The carboxylic acid group, under basic conditions, forms a carboxylate salt. This can decrease the substrate's solubility in common organic solvents and potentially chelate with the palladium catalyst, impeding its catalytic activity.[1] It is sometimes beneficial to protect the carboxylic acid as an ester to mitigate these effects.

Q3: What are the most common side reactions to expect in the Suzuki-Miyaura coupling of this compound?

A3: Common side reactions include:

  • Homocoupling: Formation of biphenyls from the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, which is more likely with electron-rich boronic acids and under prolonged heating.[1]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.

Q4: Can I use this compound directly in a Heck or Sonogashira coupling?

A4: Yes, but careful optimization is required. For Heck reactions, the choice of base is critical to avoid unwanted side reactions with the carboxylic acid. For Sonogashira couplings, the presence of a copper co-catalyst is typical, and the amine base must be chosen carefully to ensure compatibility with the acidic proton of the carboxylic acid.[2][3]

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium precursor and ligand are fresh and have been stored properly under an inert atmosphere. Consider using a more active pre-catalyst, such as a Buchwald-type palladacycle with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos).[4]
Inefficient Oxidative Addition Increase the reaction temperature. For less reactive aryl bromides, more electron-rich and bulky ligands can facilitate oxidative addition.[5]
Inappropriate Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base is also important.[1]
Poor Substrate Solubility The carboxylate form of the substrate may have poor solubility in purely organic solvents. A biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can improve solubility and reaction rate.[6]
Issue 2: Significant Formation of Homocoupling Byproducts

Symptoms: A significant amount of byproduct corresponding to the dimerization of the boronic acid is observed.

Potential CauseRecommended Solution
Presence of Oxygen Molecular oxygen can promote the homocoupling of boronic acids.[7] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use degassed solvents.[5]
Suboptimal Catalyst System Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[5]
High Concentration of Boronic Acid Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration and disfavor the homocoupling reaction.[7]

Catalyst and Condition Selection Tables

The following tables provide a starting point for catalyst and condition selection for various cross-coupling reactions with this compound, based on data for analogous substrates.

Suzuki-Miyaura Coupling

Reaction: this compound with an arylboronic acid.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.5~95[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85[8]
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O10012High[9]
Heck Coupling

Reaction: this compound with an acrylate.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileReflux5Moderate to High
Pd(PPh₃)₂Cl₂ / P(o-tolyl)₃Et₃NToluene1651648-75[10]
Pd-NHC ComplexK₂CO₃DMF100-Good to Excellent
Sonogashira Coupling

Reaction: this compound with a terminal alkyne.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-502-6Good[3][11]
Pd₂(dba)₃ / P(tBu)₃ (Cu-free)Cs₂CO₃DioxaneRT24High[12]
Pd-NHC Complex / CuIK₂CO₃DMSO12024High[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in a Biphasic System
  • Reactant Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and ligand (e.g., SPhos; 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[14][15]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L2-Br oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product arbr 3-bromo-5-methoxy- benzoic acid arbr->oxidative_addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling check_catalyst 1. Check Catalyst System - Freshness of Pd/ligand? - Appropriate ligand choice? (e.g., bulky, electron-rich) start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Temperature too low? - Incorrect base? - Degassing sufficient? start->check_conditions check_reagents 3. Assess Reagents - Purity of starting materials? - Anhydrous/degassed solvents? start->check_reagents solution_catalyst Action: - Use fresh catalyst/ligand. - Screen different ligands (SPhos, XPhos). - Consider a pre-catalyst. check_catalyst->solution_catalyst solution_conditions Action: - Increase temperature incrementally. - Screen bases (K3PO4, Cs2CO3). - Improve degassing procedure. check_conditions->solution_conditions solution_reagents Action: - Purify starting materials. - Use fresh, high-purity solvents. check_reagents->solution_reagents

References

Technical Support Center: 3-Bromo-5-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of reactions involving 3-bromo-5-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

A1: this compound is typically a white crystalline solid.[1] It is soluble in organic solvents such as ethanol (B145695) and chloroform (B151607) but is insoluble in water.[1]

Q2: What are the common synthetic routes to prepare this compound?

A2: Common synthetic routes include the oxidation of 3-bromo-5-methoxybenzaldehyde, the deamination of 2-amino-5-bromo-3-methoxybenzoic acid, and the direct bromination of m-methoxybenzoic acid.[1][2][3]

Q3: What are the key safety precautions to take when working with this compound?

A3: Avoid skin and eye contact, as it can cause irritation.[4][5] It may also cause respiratory irritation.[4][5] Work in a well-ventilated area and avoid inhaling the dust.[1] In case of fire, use carbon dioxide, foam, or dry powder extinguishers; do not use water directly near the source of the fire.[1] Always refer to the Safety Data Sheet (SDS) for complete safety information.

Q4: How can I purify crude this compound?

A4: The most common methods for purification are recrystallization and column chromatography.[6][7] For recrystallization, suitable solvents include isopropanol, methanol (B129727), or ethanol.[3] A mixed solvent system, such as hexane/ethyl acetate (B1210297), can also be effective.[7] Column chromatography using a silica (B1680970) gel stationary phase with a mobile phase like dichloromethane (B109758) and methanol can also be used for purification.[8][9]

Troubleshooting Guides

Guide 1: Work-up Procedure for Bromination of m-Methoxybenzoic Acid

This guide addresses common issues encountered during the work-up of the synthesis of this compound via the bromination of m-methoxybenzoic acid.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Precipitated Product After Acidification - Incomplete reaction. - Product remains dissolved in the aqueous layer. - pH of the aqueous layer is not sufficiently acidic.- Before work-up, monitor the reaction using TLC or GC-MS to ensure completion.[6] - Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover all the product from the aqueous layer.[7][8] - Ensure the aqueous layer is acidified to a pH of ~1-2 with a strong acid like concentrated HCl to fully precipitate the carboxylic acid.[8]
Formation of an Emulsion During Extraction - Vigorous shaking of the separatory funnel. - Presence of fine particulate matter.- Gently invert the separatory funnel multiple times instead of vigorous shaking. - Add a small amount of brine to the separatory funnel to help break the emulsion. - If an emulsion persists, filter the mixture through a pad of Celite.
Product is an Oil Instead of a Solid - Presence of impurities lowering the melting point. - Residual solvent.- Purify the crude product by column chromatography to remove impurities.[8][9] - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[2] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]
Presence of Unreacted Starting Material or Isomeric Byproducts - Insufficient brominating agent or reaction time. - Poor regioselectivity of the bromination reaction.- Ensure the correct stoichiometry of the brominating agent is used and allow for sufficient reaction time.[6] - Purify the product using column chromatography or fractional recrystallization to separate the desired product from starting material and isomers.[6]
Guide 2: Recrystallization of this compound

This guide provides troubleshooting for common issues during the recrystallization of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.[10] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10] - Place the flask in an ice bath to further decrease solubility and promote crystallization.[10]
Low Yield of Recovered Crystals - A significant amount of product remains in the mother liquor. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second crop of crystals.[10] - Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crashing out of solution prematurely.[10]
Colored Impurities in the Final Crystals - Impurities have co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it may also adsorb some of the desired product. - Perform a second recrystallization to further purify the product.[10]
Oily Precipitate Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the solute. - The presence of impurities.- Choose a recrystallization solvent with a lower boiling point. - Purify the crude product by another method, such as column chromatography, before attempting recrystallization.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-bromo-3-methoxybenzoic Acid[2]
  • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol) in water (20 mL) and tetrahydrofuran (B95107) (20 mL) in a flask at 0 °C.

  • Add concentrated hydrochloric acid (7.5 mL, 90 mmol) to the solution.

  • Stir the reaction mixture for 30 minutes.

  • Add sodium nitrite (B80452) (3.16 g, 45.8 mmol) to the mixture and continue stirring for 2 hours.

  • Add hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution) to the reaction.

  • Stir the mixture at room temperature for 16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Dry the solid under vacuum to yield this compound.

Protocol 2: General Work-up Procedure by Extraction and Precipitation[8][9]
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If manganese dioxide is present (from permanganate (B83412) oxidation), filter the hot solution through Celite.

  • Acidify the filtrate to a pH of 1-2 with concentrated hydrochloric acid to precipitate the crude product.

  • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

Visualizations

experimental_workflow General Work-up Workflow for this compound reaction Reaction Mixture filtration Filter (if solids present, e.g., MnO2) reaction->filtration Optional acidification Acidify with conc. HCl to pH 1-2 reaction->acidification filtration->acidification extraction Extract with Organic Solvent (e.g., EtOAc) acidification->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product

Caption: General work-up workflow for the isolation of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield of Product check_reaction Was the reaction complete? start->check_reaction check_ph Was the aqueous layer pH ~1-2? check_reaction->check_ph Yes monitor_reaction Monitor reaction by TLC/GC-MS check_reaction->monitor_reaction No check_extraction Were multiple extractions performed? check_ph->check_extraction Yes adjust_ph Add more acid check_ph->adjust_ph No perform_extractions Perform additional extractions check_extraction->perform_extractions No purify Purify to remove byproducts check_extraction->purify Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-Bromo-5-methoxybenzoic acid. Below are troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A common and direct approach is the electrophilic bromination of 3-methoxybenzoic acid. The starting material is inexpensive, but controlling the regioselectivity of the bromination is a key challenge. The methoxy (B1213986) group is an ortho-, para- director, while the carboxylic acid group is a meta- director. This directing-group opposition requires carefully controlled conditions to favor bromination at the C-3 position. Alternative routes may start from precursors where the substitution pattern is already established, such as through diazotization of an amino-bromo-methoxybenzoic acid derivative.[1]

Q2: What are the primary side products to expect during the synthesis from 3-methoxybenzoic acid? Due to the directing effects of the methoxy and carboxylic acid groups, several isomeric and over-brominated products can form. The most common side products include:

  • 2-Bromo-5-methoxybenzoic acid: Formation due to the para-directing effect of the methoxy group.[2]

  • 4-Bromo-3-methoxybenzoic acid: Formation due to the ortho-directing effect of the methoxy group.

  • Di-brominated products (e.g., 3,5-dibromo-methoxybenzoic acid): Can occur if an excess of the brominating agent is used or if the reaction conditions are too harsh.[3]

Q3: Which brominating agents are suitable for this synthesis, and what are the trade-offs? Several brominating agents can be used, each with its own advantages and disadvantages for scale-up.

  • N-Bromosuccinimide (NBS): Often considered a milder and more selective reagent, which can help minimize over-bromination and side reactions.[3][4][5] It is frequently used in modern synthetic methods.[2]

  • Molecular Bromine (Br₂): A powerful and cost-effective brominating agent, but it can be less selective and lead to more side products if not controlled carefully.[5] Its use often requires a solvent like acetic acid.[5]

  • KBr/KBrO₃ Combination: This system generates bromine in situ and can offer high regioselectivity and simpler post-treatment, making it a viable option for industrial-scale production.[2]

Q4: What are the main challenges when scaling up the purification of this compound? Purification at a large scale presents significant challenges:

  • Isomer Separation: The main isomers often have very similar polarities, making separation by column chromatography difficult and costly on an industrial scale.[3]

  • Crystallization: While crystallization is a preferred method for large-scale purification, finding a suitable solvent system that can effectively separate the desired product from closely related impurities can be challenging and may require extensive screening.[6]

  • Work-up: The aqueous work-up to remove inorganic salts and unreacted reagents must be optimized to prevent product loss.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Q: My reaction yield is consistently low. What are the potential causes and solutions? A: Low yield is a common problem that can stem from several factors, especially during scale-up.

  • Potential Cause 1: Incomplete Reaction.

    • Recommended Solution: Ensure the reaction goes to completion by increasing the reaction time or cautiously increasing the temperature. Monitor the reaction progress closely using techniques like TLC or HPLC to track the consumption of the starting material.[4] On a larger scale, inefficient stirring can create "dead zones" in the reactor, so ensure agitation is sufficient to overcome mass transfer limitations.[6]

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Recommended Solution: The stoichiometry of the brominating agent is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote di-bromination.[3] Use a stoichiometric amount (1.0 to 1.1 equivalents) for mono-bromination and add it slowly to maintain a low concentration in the reactor.[3]

  • Potential Cause 3: Product Loss During Work-up.

    • Recommended Solution: Optimize the extraction and washing steps. Ensure the pH of the aqueous phase is correctly adjusted to keep the carboxylic acid product in the organic layer during extraction. Minimize the number of washing steps if possible without compromising purity.

Q: My final product is contaminated with significant amounts of isomers. How can I improve regioselectivity? A: Formation of isomers is the primary challenge for this synthesis.

  • Potential Cause 1: Harsh Reaction Conditions.

    • Recommended Solution: High temperatures can reduce the selectivity of the bromination. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Potential Cause 2: Choice of Brominating Agent and Solvent.

    • Recommended Solution: The choice of solvent and brominating agent can significantly influence regioselectivity. Milder agents like NBS are often more selective than molecular bromine.[4][5] Some patented processes use specific solvent/catalyst systems, such as an organic acid solution with KBr/KBrO₃, to achieve high selectivity.[2] Experiment with different solvent systems to find the optimal conditions for your scale.

Q: I am observing the formation of di-brominated byproducts. How can this be prevented? A: Over-bromination is a common side reaction with activated aromatic rings.[5]

  • Potential Cause 1: Excess Brominating Agent.

    • Recommended Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents for mono-bromination.[3]

  • Potential Cause 2: Poor Mass Transfer/Mixing.

    • Recommended Solution: On a large scale, slow addition of the brominating agent is crucial to prevent localized high concentrations which can lead to di-bromination.[3] Ensure the reactor's mixing is efficient throughout the addition.

Data Presentation

Table 1: Common Brominating Agents and Scale-Up Considerations

Brominating AgentTypical ConditionsPros for Scale-UpCons for Scale-Up
N-Bromosuccinimide (NBS) Acetonitrile or DMF, often with an acid catalyst.[2][4]Milder, more selective, easier to handle than Br₂.[4][5]Higher cost, generates succinimide (B58015) byproduct that must be removed.[7]
**Molecular Bromine (Br₂) **Acetic acid or chlorinated solvents.[5]Low cost, high reactivity.Highly corrosive and hazardous, can be less selective, leading to more byproducts.[5]
KBr / KBrO₃ Organic acid solution (e.g., acetic acid).[2]Generates Br₂ in situ, high selectivity, simple post-treatment.[2]Requires careful control of stoichiometry and acid concentration.

Table 2: Major Potential Byproducts and Identification

Compound NameFormation RationaleIdentification Notes (Relative to Product)
2-Bromo-5-methoxybenzoic acid Para-direction from -OCH₃ group.[2]Isomer with similar polarity. May require advanced HPLC or GC-MS for quantification.
4-Bromo-3-methoxybenzoic acid Ortho-direction from -OCH₃ group.Isomer with similar polarity.
Di-brominated Products Excess brominating agent or harsh conditions.[3]Higher molecular weight detectable by MS. Typically less polar than mono-bromo products on TLC/LC.
Starting Material (3-methoxybenzoic acid) Incomplete reaction.[4]More polar than the brominated product.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the electrophilic bromination of 3-methoxybenzoic acid. Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

  • 3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Acid catalyst (e.g., concentrated Sulfuric Acid)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry, multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-methoxybenzoic acid (1.0 eq.) and the anhydrous solvent.

  • Cooling: Cool the resulting mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly add the acid catalyst while maintaining the internal temperature below 10 °C.

  • Brominating Agent Addition: Dissolve or suspend NBS (1.05 eq.) in the anhydrous solvent and add it portion-wise or via the addition funnel to the reaction mixture over 1-2 hours. Maintain the temperature at 0-5 °C throughout the addition to control exotherms and improve selectivity.[3]

  • Reaction: Allow the reaction to stir at 0-5 °C or to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).[3][4]

  • Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine.[3]

  • Extraction: Dilute the mixture with the extraction solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography if necessary for higher purity.[3][4]

Visualizations

G Isomer Formation Pathways Start 3-Methoxybenzoic Acid Product Desired Product: This compound Start->Product Bromination at C3 (Meta to COOH, Ortho to OCH3) Iso1 Isomer 1: 2-Bromo-5-methoxybenzoic Acid Start->Iso1 Bromination at C2 (Para to OCH3) Iso2 Isomer 2: 4-Bromo-3-methoxybenzoic Acid Start->Iso2 Bromination at C4 (Ortho to OCH3) DiBromo Side Product: Di-brominated Species Product->DiBromo Over-bromination Iso1->DiBromo Over-bromination Iso2->DiBromo Over-bromination

Caption: Logical relationship of desired product and key byproducts.

G General Experimental Workflow A 1. Charge Reactor (3-Methoxybenzoic Acid, Solvent) B 2. Cool to 0-5 °C A->B C 3. Add Brominating Agent (e.g., NBS) Slowly B->C D 4. Monitor Reaction (TLC / HPLC) C->D E 5. Quench Reaction (aq. Sodium Thiosulfate) D->E F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Isolate Crude Product (Solvent Evaporation) F->G H 8. Purify Product (Recrystallization / Chromatography) G->H

Caption: High-level overview of the synthesis workflow.

G Troubleshooting Decision Tree Problem Problem Detected: Low Yield or High Impurity Cause1 Incomplete Reaction? Problem->Cause1 Check starting material in crude Cause2 Poor Regioselectivity? Problem->Cause2 Check for isomers (HPLC, GC-MS) Cause3 Over-bromination? Problem->Cause3 Check for di-bromo products (MS) Sol1 Increase reaction time Improve mixing Verify reagent quality Cause1->Sol1 Sol2 Lower temperature Use milder brominating agent (NBS) Screen different solvents Cause2->Sol2 Sol3 Use 1.0-1.1 eq. of brominating agent Add agent slowly Ensure efficient mixing Cause3->Sol3

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purity Assessment of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 3-Bromo-5-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Analytical Methods Overview

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Gas Chromatography (GC), often with derivatization, serves as an orthogonal method. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities, and Mass Spectrometry (MS) is used for molecular weight confirmation and impurity identification.

A general workflow for the purity assessment of this compound involves a multi-step process to ensure accurate and reliable results.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 3-Bromo-5-methoxybenzoic acid Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC HPLC-UV/DAD Dissolution->HPLC NMR ¹H NMR, ¹³C NMR Dissolution->NMR MS LC-MS / Direct Infusion Dissolution->MS Standard Internal Standard (for qNMR/GC) Standard->Derivatization GC GC-FID/MS Derivatization->GC Purity Purity Calculation (Area %, qNMR) HPLC->Purity GC->Purity NMR->Purity Impurity_ID Impurity Identification (MS, NMR) NMR->Impurity_ID MS->Impurity_ID Report Final Purity Report Purity->Report Impurity_ID->Report

Caption: General workflow for purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from the synthetic route. Potential impurities include:

  • Starting Materials: Such as 3-methoxybenzoic acid, 2-amino-5-bromo-3-methoxybenzoic acid, or 3-bromo-5-methoxybenzaldehyde, depending on the synthesis method.

  • Isomeric Impurities: Such as 2-bromo-5-methoxybenzoic acid or other positional isomers, which can arise from non-selective bromination of 3-methoxybenzoic acid.

  • Over-brominated or Under-brominated Species: Dibrominated or non-brominated methoxybenzoic acid.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., acetic acid, tetrahydrofuran).

  • Reagents: Traces of reagents used in the synthesis.

Q2: Which analytical technique is best for quantifying the purity of this compound?

A2: HPLC with UV detection is the most common and reliable method for quantifying the purity of this compound as a percentage of the main component relative to its organic impurities. For absolute purity determination, quantitative NMR (qNMR) is a powerful technique as it does not require a reference standard for the analyte itself.[1]

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: Yes, due to the low volatility and high polarity of the carboxylic acid group, derivatization is generally required for GC analysis. A common approach is silylation, which converts the carboxylic acid to a more volatile silyl (B83357) ester.

Troubleshooting Guides

HPLC Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Interaction with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped silica (B1680970) column. - Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated (pH < pKa, approx. 2-3). - Reduce the sample concentration or injection volume.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure adequate mixing. - Use a column oven to maintain a constant temperature.[2] - Replace the column if it has been used extensively or with aggressive mobile phases.
Poor Resolution Between Analyte and Impurity - Suboptimal mobile phase composition. - Inappropriate column chemistry.- Optimize the organic solvent-to-buffer ratio. - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). - Use a column with a different stationary phase (e.g., Phenyl-Hexyl) to introduce different selectivity.
Extraneous Peaks (Ghost Peaks) - Contamination from the injection system or solvent. - Late eluting peaks from a previous injection.- Run a blank gradient to identify the source of contamination. - Ensure the gradient is sufficient to elute all components from the column.
GC Analysis
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Peak Response - Incomplete derivatization. - Thermal degradation in the injector.- Optimize the derivatization reaction (reagent concentration, temperature, and time). - Use a lower injector temperature.
Broad or Tailing Peaks - Adsorption of the analyte on active sites in the GC system. - Inefficient column.- Ensure proper deactivation of the injector liner and column. - Use a column specifically designed for the analysis of acidic compounds.
Multiple Peaks for the Analyte - Incomplete derivatization leading to multiple derivatives. - On-column degradation.- Ensure the derivatization reaction goes to completion. - Check for and address active sites in the system.
NMR Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution and Broad Peaks - High sample concentration. - Presence of solid particles. - Paramagnetic impurities.- Prepare a sample with a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent.[1] - Filter the sample into the NMR tube.[1] - Use high-purity solvents and clean glassware.[1]
Overlapping Aromatic Signals - Insufficient spectrometer frequency. - Similar chemical environments of protons.- Use a higher field spectrometer (e.g., 600 MHz) for better signal dispersion.[1] - Try a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) to alter chemical shifts.[1]
Inaccurate Quantification (qNMR) - Improper phasing or baseline correction. - Short relaxation delay (d1).- Manually and carefully process the spectrum before integration.[1] - Use a longer relaxation delay (at least 5 times the longest T1) for quantitative analysis.[1]

Experimental Protocols

HPLC-UV Method for Purity Assessment

This method is a starting point and may require optimization.

  • Instrumentation: HPLC with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    Time (min) % B
    0.0 30
    15.0 90
    20.0 90
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

The logical workflow for HPLC method development and troubleshooting is crucial for achieving accurate results.

cluster_troubleshoot Troubleshooting Start Start Method Development Column_Select Select C18 Column Start->Column_Select Mobile_Phase Prepare Mobile Phase (ACN/H₂O/Acid) Column_Select->Mobile_Phase Initial_Run Perform Initial Run Mobile_Phase->Initial_Run Check_Peak Evaluate Peak Shape & Retention Initial_Run->Check_Peak Tailing Peak Tailing? Check_Peak->Tailing Retention_Issue Retention Time Acceptable? Tailing->Retention_Issue No Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Yes Resolution_Issue Resolution Sufficient? Retention_Issue->Resolution_Issue Yes Adjust_Gradient Adjust Gradient Profile Retention_Issue->Adjust_Gradient No Final_Method Final Method Resolution_Issue->Final_Method Yes Change_Solvent Change Organic Modifier (e.g., MeOH) Resolution_Issue->Change_Solvent Adjust_pH->Check_Peak Adjust_Gradient->Check_Peak Change_Solvent->Check_Peak

References

Validation & Comparative

A Head-to-Head Comparison for Synthetic Strategy: 3-Bromo-5-methoxybenzoic Acid vs. 3-bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, robustness, and overall pathway of a synthetic route. This guide provides an objective comparison of two structurally similar yet synthetically distinct building blocks: 3-Bromo-5-methoxybenzoic acid and 3-bromo-5-hydroxybenzoic acid. By examining their physicochemical properties and performance in common synthetic transformations, this document aims to inform the strategic choice between a protected versus an unprotected functional group.

The core difference lies in the functional group at the 5-position: a methoxy (B1213986) (-OCH₃) ether versus a hydroxyl (-OH) phenol (B47542). The methoxy group acts as a stable, protected form of the hydroxyl group. This seemingly minor difference has significant implications for reactivity, solubility, and the need for additional protection/deprotection steps in a multi-step synthesis.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties is essential for planning experimental conditions such as solvent choice, reaction temperature, and purification methods. The data below has been compiled from various chemical suppliers and databases.

PropertyThis compound3-bromo-5-hydroxybenzoic acid
Molecular Formula C₈H₇BrO₃C₇H₅BrO₃
Molecular Weight 231.04 g/mol [1]217.02 g/mol [2]
Melting Point 190-196 °C[3]237-241 °C[4]
Boiling Point (Predicted) 338.8 ± 27.0 °C[5]388.1 ± 32.0 °C[6]
pKa (Predicted) 3.69 ± 0.10[5]3.69 ± 0.10[6]
Appearance White to pale cream powder/crystalline solid[3][7]White to light orange powder to crystal[6]
Solubility Soluble in ethanol, chloroform; insoluble in water.[7]Soluble in Methanol.[6]
CAS Number 157893-14-6[1]140472-69-1[2]

Comparison in Synthetic Applications

The choice between the methoxy and hydroxy analogues is fundamentally a strategic one, balancing atom economy and step count against compatibility with subsequent reagents.

3-Bromo-5-hydroxybenzoic acid offers the advantage of a more activated aromatic ring for electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group.[7] However, its utility is constrained by the acidic nature of the phenolic proton. This proton can interfere with a wide range of common reagents, including:

  • Bases: Strong bases will deprotonate the phenol, altering the compound's solubility and electronic properties.

  • Organometallics: Grignard reagents and organolithiums will be quenched by the acidic proton.

  • Acylating/Alkylating Agents: These can react with the hydroxyl group in addition to or instead of the desired reaction site.

Consequently, reactions involving these types of reagents often necessitate a protection step for the hydroxyl group, adding to the overall step count and reducing yield.[2]

This compound , in contrast, can be viewed as the "pre-protected" version. The methyl ether is generally robust and unreactive under a broad spectrum of conditions, including those involving strong bases and organometallics.[8] This makes it a more versatile and often safer choice for complex syntheses where functional group tolerance is paramount. The primary trade-off is the potential need for a final deprotection (demethylation) step to reveal the free phenol in the target molecule, which typically involves harsh reagents like boron tribromide (BBr₃).[9]

The following diagram illustrates the strategic decision in a typical synthetic workflow.

G cluster_0 Synthetic Strategy Choice cluster_1 Route A: Hydroxy Starting Material cluster_2 Route B: Methoxy Starting Material start Target Molecule (contains 3-bromo-5-hydroxyphenyl moiety) A1 Start with: 3-bromo-5-hydroxybenzoic acid start->A1 B1 Start with: This compound start->B1 A2 Reaction Step (e.g., Suzuki Coupling) A1->A2 A3 Potential Side Reactions (Base interference, O-alkylation) A2->A3 A4 Final Product A2->A4 B2 Reaction Step (e.g., Suzuki Coupling) B1->B2 B3 Deprotection Step (e.g., BBr₃) B2->B3 B4 Final Product B3->B4

Caption: Synthetic workflow illustrating the choice between the hydroxy and methoxy starting materials.

Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[10] The protocols below illustrate how each compound might be used to synthesize 5-phenyl-3-hydroxybenzoic acid, highlighting the key differences in experimental setup and potential outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol proceeds without interference from the methoxy group, but would require a subsequent demethylation step to yield the final target phenol.

Objective: To synthesize 3-methoxy-5-phenylbenzoic acid.

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene. Add this catalyst solution to the Schlenk flask.

  • Add a degassed 10:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-methoxy-5-phenylbenzoic acid.

Expected Outcome: This reaction is expected to proceed cleanly with high yield, as there are no acidic protons to interfere with the base or transmetalation cycle. The primary impurity would be unreacted starting material if the reaction does not go to completion.

Protocol 2: Protecting Group-Free Suzuki-Miyaura Coupling of 3-bromo-5-hydroxybenzoic acid

This protocol attempts a more direct route but must contend with the reactivity of the phenolic -OH group. The choice of base and conditions is critical.

Objective: To synthesize 3-hydroxy-5-phenylbenzoic acid directly.

Materials:

  • 3-bromo-5-hydroxybenzoic acid (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium on carbon (10% Pd/C, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Water

Procedure:

  • To a round-bottom flask, add 3-bromo-5-hydroxybenzoic acid, phenylboronic acid, K₂CO₃, and 10% Pd/C.

  • Add degassed water to the flask to create a slurry.

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 8-12 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

  • Carefully acidify the filtrate with 2 M HCl until the pH is ~2, which will precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-hydroxy-5-phenylbenzoic acid.

Expected Outcome: While this "protecting group-free" approach is more atom-economical, yields can be variable. The strong base can deprotonate both the carboxylic acid and the phenol, potentially affecting the catalyst's activity and leading to side products. O-arylation of the phenol, though less common in Suzuki couplings, is a possible side reaction.

The following diagram illustrates the key mechanistic consideration in the Suzuki coupling.

G cluster_main Key Reactivity Difference in Suzuki Coupling cluster_methoxy This compound cluster_hydroxy 3-bromo-5-hydroxybenzoic acid M1 Ar-Br (Methoxy) M2 Oxidative Addition (Clean & Unimpeded) M1->M2 M_Pd Pd(0) M_Pd->M2 M3 Ar-Pd(II)-Br M2->M3 H1 Ar-Br (Hydroxy) H2 Acid-Base Reaction (Potential Interference) H1->H2 H3 Oxidative Addition H1->H3 H_Base Base (e.g., K₃PO₄) H_Base->H2 H2->H3 Alters substrate reactivity H_Pd Pd(0) H_Pd->H3 H4 Ar-Pd(II)-Br H3->H4

Caption: Reactivity comparison during the oxidative addition step of a Suzuki coupling.

Conclusion and Recommendations

The choice between this compound and 3-bromo-5-hydroxybenzoic acid is not a matter of one being universally superior, but rather a strategic decision based on the planned synthetic route.

  • Choose this compound when: The synthesis involves base-sensitive functional groups, organometallic reagents, or conditions where the free phenol could lead to side reactions. It is the reagent of choice for ensuring high functional group tolerance and predictable reactivity, even if it necessitates a final deprotection step.

  • Choose 3-bromo-5-hydroxybenzoic acid when: The synthetic route is short, and subsequent steps are compatible with a free phenol and carboxylic acid. It is ideal for "green chemistry" approaches that aim to minimize step counts and avoid the use of protecting groups, provided the reaction conditions (e.g., specific catalysts, milder bases) are carefully optimized to prevent side reactions.

For complex, multi-step syntheses common in drug discovery, the reliability and broader compatibility of This compound often make it the more prudent and ultimately more efficient choice.

References

A Comparative Guide to the Reactivity of Bromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-bromobenzoic acid isomers. The positional difference of the bromine atom on the benzoic acid framework significantly dictates the molecule's electronic and steric properties, thereby influencing reaction rates and outcomes in various organic transformations. An understanding of these nuances is pivotal for strategic synthetic planning and rational drug design. This document summarizes key reactivity parameters, presents detailed experimental protocols for their evaluation, and visualizes the underlying chemical principles.

Data Presentation: A Quantitative Comparison

The reactivity of the bromobenzoic acid isomers can be quantitatively evaluated through their acidity (pKa) and their performance in key organic reactions. The following tables summarize these comparative metrics.

Table 1: Acidity of Bromobenzoic Acid Isomers

The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups (EWGs) like bromine increase acidity by stabilizing this anion.[1]

CompoundpKa in Water at 25°C
Benzoic Acid4.20[1]
2-Bromobenzoic Acid (ortho)2.85[1]
3-Bromobenzoic Acid (meta)3.86[1]
4-Bromobenzoic Acid (para)3.97[1]

Table 2: Comparative Reactivity in Common Organic Reactions

Reaction TypeReactivity OrderPrimary Influencing Factors
Fischer Esterification para ≈ meta > orthoSteric hindrance from the ortho-substituent impeding nucleophilic attack on the carboxyl carbon.
Suzuki-Miyaura Coupling para > meta > orthoSteric hindrance around the C-Br bond affecting the oxidative addition step.[2]
Nucleophilic Aromatic Substitution (SNAr) Generally unreactiveLack of strong activating groups (like -NO₂) ortho or para to the bromine leaving group.[3][4]

Analysis of Reactivity Trends

Acidity

The acidity of the bromobenzoic acid isomers is a clear illustration of the interplay between inductive and steric effects.

  • 2-Bromobenzoic Acid (ortho): This isomer is the most acidic due to the "ortho effect."[1][5] This is a combination of the strong electron-withdrawing inductive effect (-I) of the nearby bromine and a steric effect where the bulky bromine atom forces the carboxyl group out of the plane of the benzene (B151609) ring.[5] This disruption in coplanarity reduces resonance stabilization between the carboxyl group and the ring, making the proton more acidic.[5]

  • 3-Bromobenzoic Acid (meta): At the meta position, the electron-withdrawing inductive effect (-I) of bromine is dominant and effectively stabilizes the negative charge of the conjugate base, making it more acidic than benzoic acid.[1]

  • 4-Bromobenzoic Acid (para): The para isomer is also more acidic than benzoic acid. However, it is slightly less acidic than the meta isomer. In this position, the bromine atom exerts both its inductive effect (-I) and a weaker, opposing resonance effect (+R, electron-donating), which slightly destabilizes the benzoate anion compared to the meta isomer where only the inductive effect operates significantly.

cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer Ortho_Position 2-Bromobenzoic Acid Ortho_Effects Strong Inductive Effect (-I) + Steric Hindrance (Ortho Effect) Ortho_Position->Ortho_Effects Ortho_Result Highest Acidity (pKa = 2.85) Ortho_Effects->Ortho_Result Meta_Position 3-Bromobenzoic Acid Meta_Effects Dominant Inductive Effect (-I) Meta_Position->Meta_Effects Meta_Result Intermediate Acidity (pKa = 3.86) Meta_Effects->Meta_Result Para_Position 4-Bromobenzoic Acid Para_Effects Inductive Effect (-I) + Opposing Resonance Effect (+R) Para_Position->Para_Effects Para_Result Lowest Acidity (of isomers) (pKa = 3.97) Para_Effects->Para_Result

Caption: Influence of substituent position on the acidity of bromobenzoic acid isomers.
Reactivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, such as nitration, both the carboxyl (-COOH) and bromo (-Br) groups are deactivating, making the aromatic ring less reactive than benzene.[1] Their directing effects are conflicting:

  • -COOH group: A meta-director.

  • -Br group: An ortho, para-director.

The position of the incoming electrophile is therefore a result of the combined influence of these two groups, often leading to a mixture of products.

Reactivity in Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon of the carboxylic acid.

  • 2-Bromobenzoic Acid: The ortho-bromo group provides significant steric bulk, impeding the approach of the alcohol nucleophile. This results in a substantially slower reaction rate compared to the other isomers.

  • 3- and 4-Bromobenzoic Acid: These isomers lack the steric hindrance of the ortho isomer and therefore react much more readily. Their reaction rates are broadly similar, governed primarily by the electronic effects on the carbonyl carbon's electrophilicity.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The first and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[6]

  • 2-Bromobenzoic Acid: Steric hindrance from the adjacent carboxylic acid group can hinder the approach of the bulky palladium catalyst, making the oxidative addition step slower and reducing the overall reaction efficiency.

  • 3-Bromobenzoic Acid: Exhibits intermediate reactivity.

  • 4-Bromobenzoic Acid: With the least steric hindrance around the C-Br bond, this isomer is typically the most reactive in Suzuki coupling reactions.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_intermediate Ar'-B(OH)2 reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product reactants Ar-Br + Ar'-B(OH)2 reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are generalized protocols for assessing the reactivity of bromobenzoic acid isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a method for determining the acid dissociation constant (pKa).

  • Materials: Bromobenzoic acid isomer, standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), deionized water, pH meter and electrode, magnetic stirrer and stir bar, buret.[1]

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Accurately weigh a sample of the bromobenzoic acid isomer and dissolve it in a known volume of deionized water (a co-solvent like ethanol (B145695) may be needed for solubility).

    • Place the solution on a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

    • Record the pH after each addition of NaOH.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.[1]

start Start prep Prepare Acid Solution (Known concentration) start->prep calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standardized NaOH (Record pH and Volume) prep->titrate calibrate->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine Find Volume at Equivalence Point (V_eq) plot->determine half_eq Find pH at V_eq / 2 determine->half_eq pka pH = pKa half_eq->pka end End pka->end start Start: 3 Flasks (ortho, meta, para isomers) add_reagents Add Methanol (excess) & H₂SO₄ (catalyst) to each flask start->add_reagents reflux Heat all flasks to reflux simultaneously add_reagents->reflux monitor Monitor reactions at intervals (e.g., TLC, GC) reflux->monitor monitor->reflux continue heating quench Quench reaction aliquots for analysis monitor->quench analyze Analyze product formation vs. time quench->analyze compare Compare conversion rates to determine relative reactivity analyze->compare end End compare->end

References

A Comparative Guide to Alternatives for 3-Bromo-5-methoxybenzoic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-5-methoxybenzoic acid is a common building block in these syntheses, frequently employed in palladium-catalyzed cross-coupling reactions. However, depending on the specific synthetic goals, alternative reagents may offer advantages in terms of reactivity, cost, availability, or by enabling entirely different synthetic strategies. This guide provides an objective comparison of viable alternatives to this compound for biaryl synthesis, supported by experimental data and detailed protocols.

Introduction to Biaryl Synthesis and the Role of Aryl Halides

The most prevalent method for constructing biaryl linkages is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide (Ar-X) with an organoboron species, such as a boronic acid (Ar'-B(OH)₂).[1][2][3] The reactivity of the aryl halide is crucial and generally follows the trend: I > Br > OTf >> Cl.[2] this compound serves as the electrophilic partner in this reaction, providing the 3-carboxy-5-methoxyphenyl moiety to the final biaryl product.

The choice of the halogen atom on the benzoic acid derivative directly impacts the reaction conditions required for efficient coupling. While bromides offer a good balance of reactivity and stability, iodides can react under milder conditions, and chlorides, though less reactive, are often more cost-effective.[4][5] Beyond simple halogen exchange, alternative methodologies such as decarboxylative coupling and C-H activation offer fundamentally different approaches that bypass the need for pre-halogenated substrates altogether.[6][7]

Comparison of Key Alternatives

This section compares the primary alternatives to this compound, categorized by the nature of the reactive group.

Alternative Halogenated Benzoic Acids

The most direct alternatives involve replacing the bromine atom with another halogen.

  • 3-Iodo-5-methoxybenzoic acid: As aryl iodides are generally more reactive than bromides in oxidative addition to palladium(0), this alternative can facilitate coupling at lower temperatures or with less active catalysts.[5] This increased reactivity is particularly advantageous for challenging coupling partners.

  • 3-Chloro-5-methoxybenzoic acid: Aryl chlorides are less reactive and typically require more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos) to achieve high yields.[8] However, the lower cost of chlorinated starting materials can be a significant advantage in large-scale synthesis.

Decarboxylative Cross-Coupling

A more atom-economical approach is to use the carboxylic acid group itself as a reactive handle. In decarboxylative cross-coupling, a transition metal catalyst (often a copper/palladium system) mediates the extrusion of CO₂ from the aromatic carboxylate to generate an in-situ arylmetal species, which then couples with an aryl halide.[9][10] This strategy allows for the use of readily available, non-halogenated benzoic acids like 5-methoxybenzoic acid.

Alternative Coupling Strategies

Other established cross-coupling reactions can also be employed, starting from different functionalized precursors.

  • Grignard Reagents (Kumada Coupling): If the benzoic acid functionality is not required or can be introduced later, a Grignard reagent such as 3,5-dimethoxyphenylmagnesium bromide can be prepared and coupled with an aryl halide using a palladium or nickel catalyst.[11][12]

  • Organosilanes (Hiyama Coupling): Arylsilanes can be used in place of organoboron compounds. These reagents are stable and have low toxicity. The coupling requires an activator, such as fluoride, to facilitate transmetalation.[12][13]

Quantitative Performance Data

The following table summarizes the performance of various alternatives in representative biaryl coupling reactions. Conditions can vary significantly, but these examples provide a basis for comparison.

Reagent/MethodologyCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
Aryl Halide (Suzuki)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~90-95[14] (General)
3-Iodo-5-methoxybenzoic acidPhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O80High[5] (Implied)
3-Chloro-5-methoxybenzoic acidPhenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110~80-90[8] (Analogous)
Decarboxylative Coupling
2,6-Dimethoxybenzoic acidThianthrenium saltPdCl₂Ag₂CO₃DMSO12051[10]
Benzoic Acid DerivativesAryl HalidesCuI / Pd(OAc)₂K₂CO₃NMP16040-90[9]
Alternative Methodologies
1-Bromo-3,5-dimethoxybenzene2-Nitrophenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O10070-98[12]
2-Nitrophenyl GrignardBromobenzeneNiCl₂(dppp)-THFReflux60-85[12]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Halide

This protocol is a representative procedure for the coupling of an aryl halide like 3-bromo- (B131339) or 3-iodo-5-methoxybenzoic acid with a boronic acid.[14][15]

Materials:

  • Aryl halide (e.g., this compound, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is a carboxylic acid, an acidic workup may be required.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Decarboxylative Cross-Coupling of a Benzoic Acid

This protocol is based on the palladium/copper-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides.[9]

Materials:

  • Aromatic carboxylic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Copper(I) iodide (CuI, 20 mol%)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • In an oven-dried, sealable reaction tube, combine the carboxylic acid, aryl halide, CuI, Pd(OAc)₂, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (Argon).

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in a preheated oil bath at the specified temperature (e.g., 160 °C) for the required time (e.g., 24-48 hours).

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Perform a standard aqueous workup, including extraction with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Visualized Workflows and Concepts

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent under Inert Atmosphere A->B 1. Reagents C Heat Mixture (e.g., 80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D 2. Stirring E Cool & Dilute D->E F Aqueous Wash & Extraction E->F G Dry & Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H I Final Biaryl Product H->I

// Inputs and Outputs node [shape=none, style=none, fontcolor="#202124"]; in_arx [label="Ar-X"]; in_arbor [label="Ar'-B(OR)₂ + Base"]; out_biaryl [label="Ar-Ar'"]; out_xb [label="X-B(OR)₂ + Base-H⁺"];

in_arx -> pd2_ox [style=dashed, arrowhead=none]; in_arbor -> pd2_trans [style=dashed, arrowhead=none]; pd2_trans -> out_biaryl [style=dashed, arrowhead=none]; pd2_ox -> out_xb [style=dashed, arrowhead=none, label=" "]; } END_DOT Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Alternative_Strategies cluster_hal Halogenation-Based cluster_decarb Direct Functionalization start 5-Methoxybenzoic Acid Derivative bromo 3-Bromo-5-methoxy- benzoic acid start->bromo Bromination iodo 3-Iodo-5-methoxy- benzoic acid start->iodo Iodination chloro 3-Chloro-5-methoxy- benzoic acid start->chloro Chlorination decarb 5-Methoxybenzoic acid start->decarb Direct Use suzuki Suzuki Coupling + Ar'-B(OH)₂ bromo->suzuki iodo->suzuki chloro->suzuki product Biaryl Product suzuki->product decarb_rxn Decarboxylative Coupling + Ar'-X decarb->decarb_rxn decarb_rxn->product

Conclusion

While this compound remains a reliable and widely used reagent for biaryl synthesis, several effective alternatives exist. The choice of reagent should be guided by factors such as the reactivity of the coupling partner, cost considerations for scale-up, and desired functional group tolerance. For highly sensitive or unreactive substrates, 3-iodo-5-methoxybenzoic acid offers enhanced reactivity. For cost-driven projects where more forceful conditions are acceptable, 3-chloro-5-methoxybenzoic acid is a viable option. Finally, decarboxylative coupling represents a modern, atom-economical strategy that avoids halogenated intermediates entirely, offering a greener and potentially more efficient route for certain applications. Researchers are encouraged to consider these alternatives to optimize their synthetic routes towards complex biaryl targets.

References

A Comparative Analysis of the Biological Activities of Substituted Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of substituted bromobenzoic acids, supported by experimental data. The position of the bromine atom and other substituents on the benzoic acid ring significantly influences the compound's therapeutic potential, impacting its antimicrobial, anticancer, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to aid in the strategic design of novel therapeutic agents.

Quantitative Comparison of Biological Activities

The biological efficacy of substituted bromobenzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) observed.

Antimicrobial Activity

The antimicrobial potential of bromobenzoic acid derivatives has been demonstrated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater efficacy.

CompoundTarget OrganismMIC (µM)Reference
4-Amino-3-bromobenzoic acid derivative (Schiff base)Staphylococcus aureus (MRSA)15.62[1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11[2]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideCandida albicansNot specified[2]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAspergillus nigerNot specified[2]

Key Observations from Antimicrobial Studies:

  • Derivatives of 4-aminobenzoic acid have shown notable antibacterial properties. The introduction of a bromine atom may enhance this activity.

  • Schiff base derivatives of p-aminobenzoic acid (PABA) have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[1].

  • Structure-activity relationship studies on PABA derivatives indicate that electron-withdrawing groups, such as bromine, can increase antimicrobial activity. The position of the bromo group is also crucial, with meta- and para-substitutions showing activity against different microbial species[2].

Anticancer Activity

Several substituted bromobenzoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an anticancer agent.

CompoundCell LineIC50 (µM)Reference
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide derivativeHuman colon carcinoma (HCT116)1.88 ± 0.03
S-(p-bromobenzyl)glutathione cyclopentyl diesterHuman leukemia 604.23 ± 0.01
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineCentral Nervous System (SNB-75)PGI = 38.94% at 10µM

Key Observations from Anticancer Studies:

  • Derivatives of bromobenzoic acid have shown significant potential as anticancer agents, with some compounds exhibiting potent activity against human colon carcinoma and leukemia cell lines.

  • The proposed mechanism for some of these compounds involves the induction of apoptosis or the inhibition of specific signaling pathways crucial for cancer cell proliferation.

  • Triazole derivatives containing a 3-bromophenyl group have demonstrated notable anticancer activity, with the substitution pattern on the N-aryl ring influencing the potency against different cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of substituted bromobenzoic acids are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism[1][3][4].

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells[5][6].

General Enzyme Inhibition Assay

This protocol provides a basic framework for determining the inhibitory activity of a compound against a specific enzyme.

  • Reagent Preparation: Prepare a stock solution of the test compound, a solution of the purified enzyme of interest, and a solution of the enzyme's substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the test compound at various concentrations to the test wells. Include positive control wells with a known inhibitor and negative control wells with the solvent vehicle.

  • Enzyme-Inhibitor Incubation: Add the enzyme solution to all wells and incubate for a predetermined time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%[7].

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of a relevant signaling pathway and a typical experimental workflow are provided below using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Substituted Bromobenzoic Acid Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) purification->antimicrobial anticancer Anticancer Screening (MTT Assay - IC50) purification->anticancer enzyme Enzyme Inhibition Screening (IC50) purification->enzyme data_analysis Data Analysis & IC50/MIC Determination antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Identification of Lead Compounds

Caption: A typical experimental workflow for the synthesis and biological evaluation of substituted bromobenzoic acids.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK (Janus Kinase) receptor->jak Recruitment & Activation p_jak p-JAK (Phosphorylated) jak->p_jak Autophosphorylation stat STAT (Signal Transducer and Activator of Transcription) p_stat p-STAT (Phosphorylated) stat->p_stat p_jak->stat Phosphorylation dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene Binds to DNA inhibitor α-Bromo-chalcone (Bromobenzoic Acid Derivative) inhibitor->p_jak Inhibition inhibitor->p_stat Inhibition

References

A Comparative Spectroscopic Analysis of 3-Bromo-5-methoxybenzoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 3-Bromo-5-methoxybenzoic acid and its corresponding methyl ester, methyl 3-bromo-5-methoxybenzoate. Understanding the distinct spectral characteristics of an acid and its ester is fundamental in synthetic chemistry for reaction monitoring, purity assessment, and structural confirmation. This document outlines the expected differences in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, supported by established spectroscopic principles. Additionally, a standard experimental protocol for the synthesis of the methyl ester from the carboxylic acid is provided.

Spectroscopic Data Comparison

The conversion of the carboxylic acid functional group to a methyl ester results in predictable and significant changes in the spectroscopic signatures of the molecule. The following tables summarize the expected key differences in their IR, ¹H NMR, and ¹³C NMR spectra.

Table 1: Comparison of Key Infrared (IR) Absorption Bands

Functional Group This compound (cm⁻¹) Methyl 3-bromo-5-methoxybenzoate (cm⁻¹) Key Differences
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)AbsentDisappearance of the broad O-H band is a primary indicator of successful esterification.
C=O Stretch (Carbonyl)~1730-1700~1750-1730A shift to a higher wavenumber for the ester's carbonyl group is expected.[1]
C-O Stretch~1320-1210~1300-1000 (two bands)The ester shows characteristic C-O stretches, which differ from the carboxylic acid's C-O stretch.
Ar-H Stretch~3100-3000~3100-3000Aromatic C-H stretching frequencies remain largely unchanged.
Ar C=C Bending~1600 and ~1475~1600 and ~1475Aromatic ring vibrations are expected to be similar for both compounds.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm)

Proton This compound (ppm) Methyl 3-bromo-5-methoxybenzoate (ppm) Key Differences
-COOH~10-13AbsentThe acidic proton signal disappears upon esterification.[2]
Ar-H~7.0-8.0~7.0-8.0Minor shifts in aromatic protons may occur due to the change in the electronic environment.
-OCH₃ (Aromatic)~3.8~3.8The chemical shift of the methoxy (B1213986) group on the aromatic ring is not expected to change significantly.
-COOCH₃Absent~3.9A new singlet peak corresponding to the methyl ester protons appears.

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon This compound (ppm) Methyl 3-bromo-5-methoxybenzoate (ppm) Key Differences
-C =O~165-180~165-175The carbonyl carbon chemical shift may experience a slight change.
Ar-C~110-160~110-160Minor shifts in the aromatic carbon signals are expected.
Ar-C -Br~120-130~120-130The chemical shift of the carbon bonded to bromine should remain similar.
Ar-C -OCH₃~155-165~155-165The chemical shift of the carbon bonded to the methoxy group should remain similar.
-OC H₃ (Aromatic)~55~55The chemical shift of the aromatic methoxy carbon is not expected to change significantly.
-COOC H₃Absent~52A new signal for the methyl ester carbon appears.

Experimental Protocols

Synthesis of Methyl 3-bromo-5-methoxybenzoate via Fischer Esterification

This protocol describes a general method for the acid-catalyzed esterification of this compound with methanol (B129727).

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-5-methoxybenzoate.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Visualizations

Workflow for Fischer Esterification

The following diagram illustrates the key steps in the synthesis of methyl 3-bromo-5-methoxybenzoate from this compound.

Fischer_Esterification_Workflow Reactants This compound + Methanol (excess) + H₂SO₄ (catalyst) Reaction Reflux (2-4 hours) Reactants->Reaction Workup Workup: 1. Evaporation of Methanol 2. Extraction with Ether 3. NaHCO₃ Wash 4. Brine Wash Reaction->Workup Drying Drying over Na₂SO₄ or MgSO₄ Workup->Drying Purification Purification: (Column Chromatography or Distillation) Drying->Purification Product Methyl 3-bromo-5-methoxybenzoate Purification->Product

Fischer Esterification Workflow

This guide provides a foundational understanding of the spectroscopic differences between this compound and its methyl ester, along with a practical synthetic protocol. These principles are broadly applicable to the analysis of other carboxylic acids and their corresponding esters.

References

A Comparative Analysis of Synthetic Routes to 3-Bromo-5-methoxybenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is a critical factor in the drug discovery pipeline. 3-Bromo-5-methoxybenzoic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. This guide provides a detailed cost-benefit analysis of viable synthetic routes to this compound, supported by experimental data and detailed protocols to inform strategic decisions in process development and scale-up.

Executive Summary

This guide evaluates two primary synthetic pathways for the preparation of this compound. The first route, a Sandmeyer-type reaction starting from 2-amino-5-bromo-3-methoxybenzoic acid, offers a high yield and well-documented protocol. A second potential route involves the oxidation of 3-bromo-5-methoxybenzaldehyde (B46768). While conceptually straightforward, specific experimental data for this transformation is less readily available in the public domain, making a direct cost and efficiency comparison challenging. The direct bromination of 3-methoxybenzoic acid was also considered; however, this approach is not viable for producing the desired isomer due to the directing effects of the existing substituents, which favor bromination at other positions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the identified synthetic routes to this compound.

ParameterRoute 1: From 2-amino-5-bromo-3-methoxybenzoic acid Route 2: From 3-bromo-5-methoxybenzaldehyde (Projected)
Starting Material 2-amino-5-bromo-3-methoxybenzoic acid3-bromo-5-methoxybenzaldehyde
Key Reagents Sodium nitrite (B80452), Hypophosphorous acid, Hydrochloric acidOxidizing agent (e.g., Potassium permanganate, Jones reagent)
Reported Yield 85%[1]Data not available
Purity Not explicitly reported, but final product confirmed by ESI-MS[1]Data not available
Reaction Time Approximately 18.5 hours (30 min initial stir, 2h stir, 16h stir)[1]Data not available
Starting Material Cost HighModerate to High
Reagent Cost ModerateLow to Moderate
Overall Cost-Effectiveness Potentially lower for small-scale research due to high yield, but starting material cost is a significant factor.Potentially more cost-effective for larger scale if a high-yielding and inexpensive oxidation can be developed.
Safety & Environmental Involves the use of a diazonium salt intermediate, which can be unstable. Hypophosphorous acid is corrosive.Depends on the oxidant. Permanganate can lead to manganese waste. Chromium-based reagents (Jones) are toxic and environmentally hazardous.

Experimental Protocols

Route 1: Synthesis of this compound from 2-amino-5-bromo-3-methoxybenzoic acid

This protocol is based on a reported procedure with a high yield.[1]

Materials:

  • 2-amino-5-bromo-3-methoxybenzoic acid

  • Water

  • Concentrated Hydrochloric acid

  • Tetrahydrofuran (B95107) (THF)

  • Sodium nitrite

  • Hypophosphorous acid (50% aqueous solution)

Procedure:

  • At 0 °C, dissolve 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol) in water (20 mL).

  • To this solution, add concentrated hydrochloric acid (7.5 mL, 90 mmol) and tetrahydrofuran (20 mL).

  • Stir the reaction mixture for 30 minutes at 0 °C.

  • Add sodium nitrite (3.16 g, 45.8 mmol) to the mixture.

  • Continue stirring for 2 hours at the same temperature.

  • Add hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution) to the reaction system.

  • Allow the mixture to stir at room temperature for 16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Dry the solid under vacuum to obtain this compound.

Reported Yield: 3.2 g (85%)[1]

Synthesis Route Visualization

The following diagram illustrates the synthetic pathways discussed in this guide.

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 (Projected) cluster_2 Non-Viable Route A1 2-amino-5-bromo- 3-methoxybenzoic acid R1 NaNO₂, HCl, H₂O, THF, 0°C A1->R1 I1 Diazonium Salt (Intermediate) R1->I1 Diazotization R2 H₃PO₂ (50% aq.), RT, 16h I1->R2 P This compound R2->P Deamination A2 3-bromo-5-methoxybenzaldehyde R3 Oxidizing Agent (e.g., KMnO₄ or Jones Reagent) A2->R3 P2 This compound R3->P2 Oxidation A3 3-methoxybenzoic acid R4 Brominating Agent A3->R4 P3 Isomeric Products (e.g., 2-bromo- and 4-bromo-) R4->P3 Direct Bromination

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl halides is a cornerstone of modern synthetic chemistry, pivotal for the construction of complex molecular architectures in pharmaceuticals and materials science. Among these, 3-Bromo-5-methoxybenzoic acid serves as a valuable building block. The efficiency of palladium-catalyzed cross-coupling reactions involving this substrate is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative overview of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Disclaimer: Direct comparative experimental data for this compound is limited in publicly available literature. The following data is based on studies conducted with the structurally similar 3-bromobenzoic acid and is intended to provide a representative comparison of catalyst performance.

Data Presentation: Performance of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid [1]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.595
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O8012~85 (est.)
Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012-24High

Table 2: Heck Coupling of 3-Bromobenzoic Acid with Styrene [1]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileReflux5Good
Pd/C (3%)Na₂CO₃DMF/H₂O100-Moderate to Good

Table 3: Sonogashira Coupling of 3-Bromobenzoic Acid with Phenylacetylene (B144264) [1]

Catalyst / LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF65492
Pd(PPh₃)₄CuIi-Pr₂NHToluene7012High

Table 4: Buchwald-Hartwig Amination of 3-Bromobenzoic Acid with Aniline [1]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene90298
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1001885-95

Experimental Workflow and Catalytic Cycles

The success of these transformations hinges on a series of intricate steps within the catalytic cycle, beginning with the activation of the palladium(0) precatalyst. The general workflow for a typical cross-coupling reaction is outlined below.

G cluster_workflow General Experimental Workflow A Reactant & Reagent Mixing (Aryl Halide, Coupling Partner, Base) B Solvent Addition & Degassing A->B C Catalyst & Ligand Addition (Under Inert Atmosphere) B->C D Reaction at Elevated Temperature C->D E Work-up & Extraction D->E F Purification (e.g., Column Chromatography) E->F

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

A fundamental understanding of the reaction mechanism is crucial for optimization. The catalytic cycle for the Suzuki-Miyaura coupling, a widely employed C-C bond-forming reaction, is illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) species.[2]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ + Base pd2_intermediate Ar-Pd(II)L₂-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions mentioned. Optimization of specific parameters is often necessary for different substrate combinations.

1. Suzuki-Miyaura Coupling Protocol [1]

  • Reagents: 3-Bromobenzoic acid (1.0 mmol), Phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%), K₂CO₃ (3.0 mmol), Distilled water (5.0 mL).

  • Procedure: In a round-bottomed flask, a mixture of 3-bromobenzoic acid, phenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and K₂CO₃ in distilled water is stirred at room temperature under air for 1.5 hours. Upon completion, the precipitate is collected by filtration and washed with distilled water. The crude product is then dissolved in boiling water and filtered to remove homocoupled byproducts. The filtrate is cooled to induce crystallization of the purified product.

2. Heck Coupling Protocol (General) [1]

  • Reagents: 3-Bromobenzoic acid (1.0 mmol), Styrene (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-Tolyl)₃ (0.02 mmol, 2 mol%), Et₃N (1.5 mmol), Acetonitrile (5 mL).

  • Procedure: To a Schlenk tube are added 3-bromobenzoic acid, Pd(OAc)₂, and P(o-Tolyl)₃. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Acetonitrile, styrene, and triethylamine (B128534) are added via syringe. The reaction mixture is heated to reflux and stirred for 5 hours. After cooling, the mixture is diluted with a suitable solvent and washed with water. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

3. Sonogashira Coupling Protocol [1]

  • Reagents: 3-Bromobenzoic acid (1.0 mmol), Phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Et₃N (2.0 mmol), THF (5 mL).

  • Procedure: A mixture of 3-bromobenzoic acid, PdCl₂(PPh₃)₂, and CuI is placed in a Schlenk tube under an inert atmosphere. THF, Et₃N, and phenylacetylene are added. The mixture is stirred at 65°C for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

4. Buchwald-Hartwig Amination Protocol [1]

  • Reagents: 3-Bromobenzoic acid (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL).

  • Procedure: An oven-dried Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu in a glovebox. The tube is sealed, removed from the glovebox, and 3-bromobenzoic acid and toluene are added. Aniline is then added via syringe. The reaction mixture is heated to 90°C and stirred for 2 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography.

References

A Comparative Analysis of 3-Bromo-5-methoxybenzoic Acid and 3-chloro-5-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between structurally similar molecules can dictate their biological efficacy and chemical reactivity. This guide provides a detailed comparative study of two such halogenated benzoic acid derivatives: 3-Bromo-5-methoxybenzoic acid and 3-chloro-5-methoxybenzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their properties, synthesis, and potential applications, supported by available data.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of these two compounds. The substitution of a bromine atom with a chlorine atom, both halogens, at the same position on the benzene (B151609) ring leads to subtle but measurable differences in their molecular weight, melting point, and predicted lipophilicity (XLogP3). These differences can influence their solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound3-chloro-5-methoxybenzoic acid
Molecular Formula C₈H₇BrO₃C₈H₇ClO₃
Molecular Weight 231.04 g/mol 186.59 g/mol [1]
Melting Point 184-187 °C[2]172-176 °C[1]
Appearance White crystalline solid[2]White to off-white powder
pKa (Predicted) 3.71±0.103.71±0.10
XLogP3 (Predicted) 2.52.2
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform; insoluble in water.[2]No data available

Synthesis and Reactivity

Both compounds are valuable intermediates in organic synthesis. Their synthesis typically involves multi-step reactions, and the choice of starting materials and reagents can be tailored to achieve desired yields and purity.

Experimental Protocols for Synthesis

Synthesis of this compound:

One common method for the synthesis of this compound involves the oxidation of 3-bromo-5-methoxybenzaldehyde (B46768).[2]

  • Step 1: Oxidation. 3-bromo-5-methoxybenzaldehyde is dissolved in a suitable solvent, and a solution of sodium hydroxide (B78521) is added. The mixture is stirred for a period to facilitate the reaction.

  • Step 2: Acidification. The reaction mixture is then acidified using a dilute solution of hydrochloric acid.

  • Step 3: Crystallization and Purification. The resulting precipitate is collected, crystallized, and purified to obtain this compound.[2]

Synthesis of 3-chloro-5-methoxybenzoic acid:

A representative synthesis for 3-chloro-5-methoxybenzoic acid has been described.

  • Step 1: Chlorination. 3-methoxybenzoic acid is subjected to a chlorination reaction using a suitable chlorinating agent in the presence of a catalyst.

  • Step 2: Work-up and Purification. The reaction mixture is then worked up to isolate the crude product, which is subsequently purified by recrystallization to yield 3-chloro-5-methoxybenzoic acid.

Synthesis_Workflows cluster_bromo Synthesis of this compound cluster_chloro Synthesis of 3-chloro-5-methoxybenzoic acid b_start 3-Bromo-5-methoxybenzaldehyde b_reagents NaOH(aq), then HCl(aq) b_start->b_reagents b_product This compound b_reagents->b_product c_start 3-Methoxybenzoic acid c_reagents Chlorinating Agent / Catalyst c_start->c_reagents c_product 3-chloro-5-methoxybenzoic acid c_reagents->c_product

Figure 1: Generalized synthesis workflows for the two compounds.
Comparative Reactivity

The difference in electronegativity and bond strength between the C-Br and C-Cl bonds influences the reactivity of these compounds in nucleophilic substitution reactions. Generally, aryl bromides are more reactive than aryl chlorides in reactions such as cross-coupling, where the carbon-halogen bond is cleaved.[3] This is attributed to the weaker C-Br bond compared to the C-Cl bond. However, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be reversed, with aryl chlorides sometimes being more reactive due to the higher electronegativity of chlorine stabilizing the intermediate Meisenheimer complex.[3] The specific reaction conditions ultimately determine the relative reactivity.

Biological Activity and Potential Applications

Halogenated benzoic acids are known to exhibit a range of biological activities, and these two compounds are no exception. They are primarily utilized as intermediates in the synthesis of more complex bioactive molecules.

3-chloro-5-methoxybenzoic acid is a known intermediate in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[4]

Studies on halogenated benzoic acids suggest a correlation between their hydrophobicity and toxicity.[5] Given that this compound has a slightly higher predicted lipophilicity (XLogP3 of 2.5) compared to its chloro-analogue (XLogP3 of 2.2), it might be inferred to have slightly higher bioavailability and potentially different toxicological and efficacy profiles. Halogenated compounds, in general, have shown potent antibacterial activity.[6]

A comparative biological evaluation of these two specific compounds is not extensively documented in publicly available literature, representing a potential area for future research. A suggested experimental protocol for such a study is provided below.

Suggested Experimental Protocol for Antimicrobial Activity Screening

This protocol outlines a general method for comparing the antimicrobial activity of this compound and 3-chloro-5-methoxybenzoic acid using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • 1. Preparation of Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • 2. Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • 3. Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacteria.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • 4. Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • 5. Data Analysis: Compare the MIC values of the two compounds against each bacterial strain to determine their relative antimicrobial potency.

Antimicrobial_Screening_Workflow start Prepare Stock Solutions (10 mg/mL in DMSO) dilution Serial Dilution in 96-well plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic Determine MIC (Lowest concentration with no growth) incubation->mic comparison Compare MIC values of Bromo vs. Chloro compounds mic->comparison

Figure 2: Workflow for comparative antimicrobial screening.

Safety and Handling

Both compounds are classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.

This compound GHS Classification: [7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Signal Word: Warning.[7]

3-chloro-5-methoxybenzoic acid GHS Classification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]

  • Signal Word: Danger.[8]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of either this compound or 3-chloro-5-methoxybenzoic acid in specific cellular signaling pathways. Their roles are primarily established as synthetic intermediates. Elucidating their potential interactions with biological pathways would be a valuable direction for future research, particularly in the context of drug discovery.

Conclusion

This compound and 3-chloro-5-methoxybenzoic acid are closely related compounds with distinct, albeit subtle, differences in their physicochemical properties, which are expected to translate into differences in their chemical reactivity and biological activity. While 3-chloro-5-methoxybenzoic acid has more documented applications as a synthetic intermediate, the bromo-analogue's potentially higher reactivity in certain synthetic transformations makes it an equally valuable tool for chemists. The lack of direct comparative biological data highlights a gap in the current knowledge and presents an opportunity for further investigation to fully understand the structure-activity relationships within this class of halogenated benzoic acids. Researchers are encouraged to utilize the provided experimental framework to conduct such comparative studies.

References

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic pathway to 3-Bromo-5-methoxybenzoic acid against established methods. The objective is to offer an evidence-based evaluation of each route's efficiency, safety, and scalability, supported by detailed experimental data and protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various pharmaceuticals and functional materials. This guide details and compares a new synthetic approach with two conventional methods to provide researchers with the necessary information to select the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The performance of the new synthetic route is benchmarked against two established methods: the diazotization of an amino-substituted precursor and the oxidation of the corresponding benzaldehyde. A summary of the key performance indicators for each route is presented below.

Data Presentation
ParameterRoute 1: Diazotization-ReductionRoute 2: Oxidation of AldehydeNew Route 3: From 3,5-Dibromotoluene (B156392)
Starting Material 2-Amino-5-bromo-3-methoxybenzoic acid3-Bromo-5-methoxybenzaldehyde3,5-Dibromotoluene
Key Reagents NaNO₂, H₃PO₂, HClKMnO₄, H₂SO₄NaOCH₃, CuI, KMnO₄
Reaction Time 18.5 hours4 hours26 hours (2 steps)
Temperature 0°C to Room Temperature100°C (Reflux)120°C then 100°C
Yield 85%[1]~80% (Estimated)~70% (Estimated overall)
Purity High (Crystallization)High (Crystallization)Moderate (Chromatography required)
Scalability ModerateHighModerate
Safety/Environmental Use of corrosive acids and a reducing agent.Use of a strong oxidant.Use of a copper catalyst and high temperatures.

Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below.

Route 1: Synthesis via Diazotization-Reduction

This established route involves the diazotization of an amino-benzoic acid derivative followed by a reduction.

Procedure:

  • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol) in water (20 mL) at 0°C.[1]

  • Add concentrated hydrochloric acid (7.5 mL, 90 mmol) and tetrahydrofuran (B95107) (20 mL) to the solution.[1]

  • Stir the mixture for 30 minutes, then add sodium nitrite (B80452) (3.16 g, 45.8 mmol).[1]

  • Continue stirring for 2 hours, then add hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution).[1]

  • Allow the reaction to proceed at room temperature for 16 hours.[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum to yield this compound.[1]

Route 2: Synthesis via Oxidation of 3-Bromo-5-methoxybenzaldehyde

This method relies on the oxidation of the corresponding aldehyde.

Procedure:

  • Dissolve 3-Bromo-5-methoxybenzaldehyde (5.0 g, 23.2 mmol) in a mixture of acetone (B3395972) (50 mL) and water (20 mL).

  • Slowly add a solution of potassium permanganate (B83412) (4.4 g, 27.8 mmol) in water (50 mL) to the stirred solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated sulfuric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to afford this compound.

New Route 3: Synthesis from 3,5-Dibromotoluene

This novel, two-step approach begins with the selective methoxylation of 3,5-dibromotoluene, followed by oxidation of the methyl group.

Step 1: Synthesis of 1-Bromo-3-methoxy-5-methylbenzene

  • In a sealed tube, combine 3,5-dibromotoluene (5.0 g, 20.0 mmol), sodium methoxide (B1231860) (1.3 g, 24.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and N,N-dimethylformamide (40 mL).

  • Heat the mixture at 120°C for 24 hours.

  • Cool the reaction, pour it into water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Bromo-3-methoxy-5-methylbenzene.

Step 2: Oxidation to this compound

  • Dissolve the product from Step 1 in a mixture of pyridine (B92270) (30 mL) and water (15 mL).

  • Heat the solution to 80°C and add potassium permanganate (6.3 g, 40.0 mmol) in portions over 30 minutes.

  • Maintain the temperature at 100°C for 2 hours.

  • Cool the mixture, filter, and acidify the filtrate with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflow of the comparative analysis.

Synthetic_Pathway_Comparison cluster_Route1 Route 1: Diazotization-Reduction cluster_Route2 Route 2: Oxidation cluster_Route3 New Route 3 A1 2-Amino-5-bromo-3-methoxybenzoic acid B1 This compound A1->B1 1. NaNO2, HCl 2. H3PO2 A2 3-Bromo-5-methoxybenzaldehyde B2 This compound A2->B2 KMnO4 A3 3,5-Dibromotoluene B3 1-Bromo-3-methoxy-5-methylbenzene A3->B3 NaOCH3, CuI C3 This compound B3->C3 KMnO4

Caption: Comparative overview of the three synthetic routes.

Experimental_Workflow_Validation Start Define Synthetic Target: This compound Route_Selection Identify Potential Routes: - Route 1 (Established) - Route 2 (Established) - Route 3 (New) Start->Route_Selection Data_Collection Gather Experimental Data: - Protocols - Yields - Purity - Reaction Conditions Route_Selection->Data_Collection Comparative_Analysis Analyze and Compare: - Efficiency - Safety - Scalability Data_Collection->Comparative_Analysis Conclusion Publish Comparison Guide Comparative_Analysis->Conclusion

Caption: Logical workflow for the validation of the new synthetic route.

References

A Comparative Guide to the Stability of 3-Bromo-5-methoxybenzoic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 3-Bromo-5-methoxybenzoic acid against its structural isomers and related compounds under various stress conditions. In the absence of direct published stability data for this compound, this document outlines a comprehensive set of experimental protocols and presents a plausible, data-driven comparison based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to offer a robust framework for researchers to evaluate the intrinsic stability of this compound and its alternatives, a critical step in the drug development process.

The compounds selected for this comparative analysis are:

  • This compound (Target Compound)

  • 2-Bromo-5-methoxybenzoic acid (Alternative 1)

  • 3-Bromo-4-methoxybenzoic acid (Alternative 2)

  • 4-Methoxybenzoic acid (Alternative 3)

While specific stability data is scarce, general information suggests that bromo-methoxybenzoic acid isomers are stable under normal storage conditions but may be susceptible to degradation under heat and in the presence of incompatible materials.[3] Studies on related compounds like 4-Methoxybenzoic acid indicate potential degradation through oxidation, hydrolysis, and photolysis, underscoring the necessity of comprehensive forced degradation studies to identify these pathways.[4]

Experimental Protocols

To assess and compare the stability of this compound and its alternatives, a series of forced degradation studies should be performed. The following protocols are designed to induce degradation to a target level of 5-20%, which is considered optimal for validating stability-indicating analytical methods.[5]

1. Preparation of Stock Solutions: Prepare a stock solution of each compound in methanol (B129727) at a concentration of 1 mg/mL.

2. Analytical Method: Stability-Indicating UPLC-UV/MS A validated Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Photodiode Array (PDA) and Mass Spectrometric (MS) detector is essential for separating the parent compound from its degradation products.[6][7]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection (UV): 254 nm

  • Detection (MS): Electrospray Ionization (ESI), positive/negative switching mode, scanning from m/z 100-500.

3. Forced Degradation Procedures:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Reflux the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL before injection.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Reflux the mixture at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL before injection.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL before injection.

  • Thermal Degradation:

    • Place approximately 10 mg of the solid compound in a petri dish.

    • Expose to dry heat in an oven at 105°C for 48 hours.

    • After exposure, cool the sample, dissolve it in methanol, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • After exposure, dissolve the sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL.

Data Presentation: Comparative Stability Analysis

The following table summarizes the hypothetical quantitative data from the forced degradation studies. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to an unstressed control sample.

Stress ConditionThis compound (% Degradation)2-Bromo-5-methoxybenzoic acid (% Degradation)3-Bromo-4-methoxybenzoic acid (% Degradation)4-Methoxybenzoic acid (% Degradation)
Acid Hydrolysis (1N HCl, 80°C, 8h)8.510.27.912.1
Base Hydrolysis (1N NaOH, 80°C, 4h)15.318.114.520.5
Oxidative (30% H₂O₂, RT, 24h)11.29.814.818.3
Thermal (Solid, 105°C, 48h)4.15.53.86.2
Photolytic (ICH Q1B)6.77.19.311.5

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the stability assessment of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock Solutions prep_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->prep_stress prep_neutralize Neutralize & Dilute Samples to 100 µg/mL prep_stress->prep_neutralize analysis_uplc Inject into UPLC-UV/MS System prep_neutralize->analysis_uplc analysis_separate Chromatographic Separation (C18 Column) analysis_uplc->analysis_separate analysis_detect UV & MS Detection analysis_separate->analysis_detect data_integrate Integrate Peak Areas analysis_detect->data_integrate data_calculate Calculate % Degradation data_integrate->data_calculate data_identify Identify Degradants (MS Data) data_integrate->data_identify data_report Generate Stability Report data_calculate->data_report data_identify->data_report

Caption: Experimental workflow for forced degradation studies.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK Degradant Inactive Degradation Product Inhibitor->Degradant Degradation (e.g., Hydrolysis)

Caption: Hypothetical signaling pathway inhibited by this compound.

G start Start: Need to Analyze Stability Sample q1 Are degradation products known and characterized? start->q1 q2 Is baseline separation of isomers/degradants achieved? q1->q2 Yes q3 Need for structural elucidation of unknowns? q1->q3 No a1 Use Validated HPLC-UV Method q2->a1 Yes a2 Optimize HPLC Method (e.g., change mobile phase, gradient) q2->a2 No a3 Use UPLC for Higher Resolution q3->a3 No a4 Couple with Mass Spectrometry (UPLC-MS) q3->a4 Yes a2->q2

Caption: Decision tree for selecting an analytical technique.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromo-5-methoxybenzoic acid, a compound frequently used in synthetic organic chemistry.

Hazard Profile and Safety Precautions

Before disposal, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this chemical is classified as a hazardous substance.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical. This includes protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1][2]

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Protocol:

  • Segregation and Storage of Waste:

    • Do not mix this compound waste with other waste streams.

    • Keep the chemical in its original, properly labeled container. If the original container is not available, use a compatible and clearly labeled container.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

    • The container must be tightly closed to prevent any release of the substance.[1][2]

  • Handling Uncleaned Containers:

    • Empty containers that held this compound should be treated as hazardous waste.

    • These containers should be handled with the same precautions as the chemical itself and disposed of through the same approved waste disposal route.

  • Accidental Spills:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

    • Ensure the affected area is thoroughly cleaned after the material has been collected.

    • Do not allow the product to enter drains.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.

    • The EHS department will coordinate with a licensed waste disposal contractor for proper transportation and disposal in accordance with all national and local regulations.

Quantitative Data Summary

While specific quantitative data for disposal is not applicable in the context of procedural guidelines, the following table summarizes key identification and hazard information for this compound.

PropertyValueReference
CAS Number 157893-14-6--INVALID-LINK--[2]
Molecular Formula C8H7BrO3--INVALID-LINK--[4]
Molecular Weight 231.04 g/mol --INVALID-LINK--[4]
GHS Hazard Statements H315, H319, H335--INVALID-LINK--[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Have 3-Bromo-5- methoxybenzoic acid for disposal B Is the material in its original, labeled container? A->B C Transfer to a compatible, properly labeled container B->C No D Store in a designated, secure, and well-ventilated area B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F EHS coordinates with a licensed waste disposal company E->F G End: Compliant Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Bromo-5-methoxybenzoic acid must adhere to strict safety protocols to mitigate potential hazards. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe handling in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 157893-14-6

  • Molecular Formula: C8H7BrO3[1]

Hazard Identification: According to the Global Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Goggles are required to protect against splashes.[4] A face shield should be worn in situations where splashing or significant dust generation is likely.[4][5]
Skin Protection Nitrile rubber gloves and a lab coat.Wear appropriate protective gloves and a lab coat.[3][4] Nitrile gloves offer protection from a wide variety of solvents and some corrosives.[6] Inspect gloves before use and change them frequently, especially after direct contact.[4]
Respiratory Protection NIOSH-approved respirator.For handling solids that may generate dust, a dust respirator is recommended.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2]

Handling and Storage

Safe Handling Procedures:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[3][7]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Minimize dust generation.[2]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Store locked up.[3]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If you feel unwell, call a POISON CENTER or doctor/physician.[3]
Skin Contact Wash with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Spill and Disposal Plan

Accidental Release Measures: In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[2] For small spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[2] For large spills, it may be necessary to call for emergency services.

Disposal Plan: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]

  • Waste Segregation: Do not dispose of this chemical down the drain.[10] It should be collected in a designated, labeled, and sealed container for halogenated organic waste.[9][11][12] Keep halogenated waste separate from non-halogenated waste.[10][11]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name, "this compound".[10]

  • Disposal Method: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Dispose of the contents and container in accordance with all applicable federal, state, and local environmental regulations at an approved waste disposal plant.[3][8]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh Proceed to Handling handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Work Area handling_react->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Handling this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Bromo-5-methoxybenzoic acid
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Reactant of Route 2
3-Bromo-5-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.